1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(oxan-4-yl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-9(13)7-5-10-11(6-7)8-1-3-14-4-2-8/h5-6,8H,1-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFVSCLQHTZDFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1340372-11-3 | |
| Record name | 1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its success as a therapeutic agent. These intrinsic characteristics govern the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule, ultimately influencing its efficacy and safety. This guide provides a detailed technical overview of the core physicochemical properties of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid , a heterocyclic compound of interest in medicinal chemistry.
This document moves beyond a simple recitation of data, offering insights into the causal relationships between these properties and their implications for drug development. The experimental protocols detailed herein are presented as self-validating systems, providing a robust framework for empirical determination.
Compound Identification:
-
Chemical Name: this compound
-
Molecular Formula: C₉H₁₂N₂O₃
-
Molecular Weight: 196.21 g/mol [3]
Core Physicochemical Properties: A Predictive Analysis
Due to the limited availability of direct experimental data for this specific molecule, this guide presents a summary of predicted physicochemical properties derived from well-regarded computational models. These predictions offer valuable initial insights for researchers.
| Property | Predicted Value | Significance in Drug Development |
| pKa | 3.84 (strongest acidic) | Governs ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| logP | 0.56 | Indicates the lipophilicity of the molecule, influencing its ability to cross biological membranes. |
| Aqueous Solubility (logS) | -1.78 | A critical factor for drug absorption and formulation, representing the concentration of the compound in a saturated aqueous solution. |
| Melting Point (°C) | ~87 (estimated) | Influences solid-state properties, formulation development, and stability. (Value is for the related compound Tetrahydro-2H-pyran-4-carboxylic acid)[4] |
In-Depth Analysis and Experimental Protocols
Acidity (pKa): Ionization in Physiological Environments
The acid dissociation constant, or pKa, is a critical parameter that defines the ionization state of a molecule in solution.[5] For a carboxylic acid such as this compound, the pKa indicates the pH at which 50% of the molecules are in their ionized (carboxylate) form.
Predicted pKa:
A computational prediction suggests a strongest acidic pKa of approximately 3.84 . This indicates that at physiological pH (around 7.4), the carboxylic acid group will be predominantly deprotonated, existing as a negatively charged carboxylate.
Significance in Drug Development:
The ionization state of a drug molecule profoundly affects its ADME properties. A predominantly ionized state at physiological pH generally leads to higher aqueous solubility, which can be beneficial for absorption and formulation. However, it may also reduce the molecule's ability to passively diffuse across lipidic cell membranes. Understanding the pKa is therefore crucial for predicting a compound's behavior in different biological compartments and for designing appropriate formulation strategies.
Potentiometric titration is a highly accurate and widely used method for determining the pKa of a compound.[6]
Methodology:
-
Preparation of Solutions:
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) and a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Prepare a solution of the test compound at a known concentration (typically around 1 mM) in a suitable solvent system. For sparingly soluble compounds, a co-solvent such as methanol may be used, with subsequent extrapolation to aqueous pKa.[6]
-
Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[6]
-
-
Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.
-
Titration Procedure:
-
Place a known volume of the test compound solution in a thermostatted vessel.
-
Immerse the calibrated pH electrode and a stirrer into the solution.
-
Add small, precise increments of the standardized titrant (NaOH for an acidic compound).
-
Record the pH reading after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.
-
References
- 1. docs.chemaxon.com [docs.chemaxon.com]
- 2. 1340372-11-3|this compound|BLD Pharm [bldpharm.com]
- 3. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 4. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 5. mrupp.info [mrupp.info]
- 6. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid (CAS 1340372-11-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] The incorporation of a tetrahydropyran (THP) moiety can enhance physicochemical properties such as solubility and metabolic stability, making this compound a promising building block for the development of novel therapeutics.[5] This document details the chemical properties, a proposed synthesis pathway with a detailed experimental protocol, potential therapeutic applications based on structure-activity relationships of related compounds, and standard analytical characterization methods.
Introduction: The Significance of Pyrazole Carboxylic Acids in Drug Discovery
The pyrazole ring system is a cornerstone in the design of bioactive molecules, with its derivatives demonstrating a remarkable diversity of pharmacological effects.[1][3][4] Pyrazole-containing drugs, such as the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil, underscore the therapeutic potential of this heterocyclic core. The carboxylic acid functional group on the pyrazole ring provides a crucial handle for forming various derivatives and for interacting with biological targets through hydrogen bonding and ionic interactions.
The subject of this guide, this compound, combines the proven pyrazole-4-carboxylic acid scaffold with a tetrahydropyran substituent at the N1 position. The THP ring is often employed in medicinal chemistry as a bioisostere for other cyclic systems or to modulate a molecule's pharmacokinetic profile. Its presence can lead to improved aqueous solubility, reduced metabolic degradation, and favorable ADME (absorption, distribution, metabolism, and excretion) properties, all of which are critical for successful drug development.[5]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1340372-11-3 | [6] |
| Molecular Formula | C9H12N2O3 | [6] |
| Molecular Weight | 196.20 g/mol | |
| IUPAC Name | This compound | |
| Appearance | White to off-white powder | Assumed based on related compounds |
| Solubility | Soluble in methanol and other polar organic solvents | Assumed based on structure |
Synthesis Pathway and Experimental Protocol
The synthesis of this compound can be achieved through a multi-step process, beginning with the formation of the key intermediate, (Tetrahydro-2H-pyran-4-yl)hydrazine. This is followed by a classical Knorr pyrazole synthesis and subsequent ester hydrolysis.
Synthesis of the Hydrazine Intermediate
The precursor, (Tetrahydro-2H-pyran-4-yl)hydrazine, is synthesized from the commercially available tetrahydro-4H-pyran-4-one via a two-step, one-pot reductive amination.[5]
Step 1: Hydrazone Formation
Tetrahydro-4H-pyran-4-one is reacted with hydrazine hydrate to form the corresponding hydrazone.
Step 2: Reduction
The hydrazone intermediate is then reduced to the target hydrazine using a suitable reducing agent like sodium cyanoborohydride.[5]
Proposed Synthesis of the Final Compound
The synthesis of the title compound proceeds via a cyclocondensation reaction between (Tetrahydro-2H-pyran-4-yl)hydrazine and a suitable 1,3-dicarbonyl compound, followed by hydrolysis of the resulting ester. A plausible reaction partner is ethyl 2-formyl-3-oxopropanoate.[7][8]
Step 3: Pyrazole Ring Formation (Knorr Synthesis)
The hydrazine intermediate is reacted with ethyl 2-formyl-3-oxopropanoate to form the pyrazole ring, yielding ethyl 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate.
Step 4: Ester Hydrolysis
The ethyl ester is then hydrolyzed under basic conditions to afford the final carboxylic acid product.
Detailed Experimental Protocol
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Hydrazine hydrate
-
Methanol
-
Glacial acetic acid
-
Sodium cyanoborohydride
-
Ethyl 2-formyl-3-oxopropanoate
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Standard laboratory glassware and equipment
Procedure:
Part A: Synthesis of (Tetrahydro-2H-pyran-4-yl)hydrazine
-
To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in methanol, add hydrazine hydrate (1.2 eq) at room temperature.
-
Add a catalytic amount of glacial acetic acid and stir the mixture for 2-4 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with solid NaOH and extract with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude (Tetrahydro-2H-pyran-4-yl)hydrazine, which can be used in the next step without further purification.
Part B: Synthesis of this compound
-
Dissolve the crude (Tetrahydro-2H-pyran-4-yl)hydrazine (1.0 eq) in ethanol.
-
Add ethyl 2-formyl-3-oxopropanoate (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
To the crude ethyl ester, add a solution of NaOH (2.0 eq) in water/ethanol.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Potential Therapeutic Applications and Biological Activity
-
Anti-inflammatory and Analgesic Agents: Pyrazole derivatives are well-known for their anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4] The carboxylic acid moiety is often crucial for binding to the active site of these enzymes.
-
Anticancer Agents: Numerous pyrazole-containing compounds have been investigated as anticancer agents, targeting various kinases and other proteins involved in cell proliferation and survival.[2][9]
-
Enzyme Inhibitors: The pyrazole carboxylic acid scaffold has been identified as a potent inhibitor of various enzymes. For instance, derivatives have shown inhibitory activity against long-chain L-2-hydroxy acid oxidase 2 (Hao2), an enzyme implicated in blood pressure regulation.[10]
-
Antimicrobial Agents: Pyrazole derivatives have also demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1][2]
The tetrahydropyran ring in the target molecule may confer advantageous pharmacokinetic properties, potentially leading to a more favorable in vivo profile compared to more lipophilic or metabolically labile analogs.
Analytical Characterization
To confirm the identity and purity of synthesized this compound, a suite of analytical techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrazole ring protons, the protons of the tetrahydropyran ring, and the acidic proton of the carboxylic acid. The integration of these signals should match the number of protons in the structure. |
| ¹³C NMR | Resonances for all nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the two heterocyclic rings. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound (C9H12N2O3). |
| HPLC | A single major peak indicating the purity of the compound. The retention time will be specific to the HPLC conditions used. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-N and C=C stretching vibrations of the pyrazole ring. |
The solid-state structure and hydrogen bonding patterns of pyrazole-4-carboxylic acid have been studied, revealing the formation of quasi-linear ribbons through cyclic hydrogen bonds between the pyrazole and carboxylic acid groups.[10][11] Similar intermolecular interactions would be expected for the title compound.
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established synthetic methodologies, and its structure combines the pharmacologically privileged pyrazole-4-carboxylic acid core with a beneficial tetrahydropyran moiety. Further investigation into the biological activities of this compound is warranted to fully elucidate its therapeutic potential in areas such as inflammation, oncology, and infectious diseases. This technical guide provides a solid foundation for researchers to undertake the synthesis, characterization, and biological evaluation of this intriguing molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 1-(Tetrahydropyran-4-yl)-1H-pyrazole-4-carboxylic acid [oakwoodchemical.com]
- 7. Ethyl 2-formyl 3-oxopropanoate | 80370-42-9 | FE30884 [biosynth.com]
- 8. Ethyl 2-formyl 3-oxopropanoate | CymitQuimica [cymitquimica.com]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. userpage.fu-berlin.de [userpage.fu-berlin.de]
An In-depth Technical Guide to the Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The tetrahydropyran moiety is a prevalent structural motif in numerous bioactive molecules and approved drugs, often enhancing pharmacokinetic properties. This document details two primary, field-proven synthetic routes to the target molecule, offering in-depth experimental protocols, mechanistic insights, and comparative analysis to aid researchers in their synthetic endeavors. The presented methodologies are designed to be robust, scalable, and adaptable to standard laboratory settings.
Introduction: The Significance of the Tetrahydropyran Moiety in Drug Discovery
The this compound scaffold is a valuable building block in the design of novel therapeutic agents. The pyrazole core is a well-established pharmacophore present in a wide array of approved drugs with diverse biological activities. The incorporation of a tetrahydropyran (THP) ring at the N-1 position of the pyrazole is a strategic design element. The THP moiety can significantly influence a molecule's physicochemical properties, such as aqueous solubility and metabolic stability, which are critical for the development of new drug candidates.[1] This guide will explore two efficacious synthetic pathways to this important molecule.
Synthetic Strategies: Pathways to the Target Molecule
Two principal synthetic routes have been identified and are detailed below. Route A follows a sequential approach involving the initial formation of the pyrazole-4-carboxylate core, followed by N-alkylation with a tetrahydropyran derivative and subsequent ester hydrolysis. Route B employs a convergent strategy where the key (tetrahydro-2H-pyran-4-yl)hydrazine intermediate is first synthesized and then cyclized to form the target pyrazole ring system.
Caption: Overview of the two primary synthetic routes.
Route A: Sequential Synthesis via N-Alkylation
This route is a reliable and well-established approach that builds the molecule in a stepwise fashion. The key transformations are the synthesis of the pyrazole ester, N-alkylation, and final hydrolysis.
Step 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate
The initial step involves the formation of the pyrazole ring. A common and efficient method is the reaction of hydrazine with a suitable 1,3-dicarbonyl compound.[2]
Experimental Protocol:
-
To a solution of (ethoxycarbonyl)malondialdehyde (1.0 eq) in ethanol, slowly add hydrazine hydrate (1.1 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 1H-pyrazole-4-carboxylate.
| Starting Material | Reagents | Solvent | Time (h) | Yield (%) |
| (Ethoxycarbonyl)malondialdehyde | Hydrazine hydrate | Ethanol | 17 | 72.4[2] |
Step 2: N-Alkylation with a Tetrahydropyran Electrophile
The N-alkylation of the pyrazole ring is a critical step. To ensure regioselectivity for the N1 position, a suitable base and electrophile are required. While various leaving groups on the tetrahydropyran ring can be employed, the use of a mesylate provides a highly reactive electrophile.
Caption: Workflow for the N-alkylation step.
Experimental Protocol:
-
To a stirred solution of ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Add 4-mesyloxy-tetrahydropyran (1.2 eq) to the suspension.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield ethyl 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate.
Step 3: Hydrolysis of the Ester
The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved under either acidic or basic conditions.[3] Basic hydrolysis is often preferred as it is typically irreversible and can lead to cleaner reactions.
Experimental Protocol:
-
Dissolve ethyl 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with dilute hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.
| Starting Material | Reagents | Solvent | Time (h) |
| Ethyl 1-(THP-4-yl)-1H-pyrazole-4-carboxylate | NaOH | Ethanol/Water | 2-4 |
Route B: Convergent Synthesis via Knorr Pyrazole Synthesis
This route offers a more convergent approach by first preparing the substituted hydrazine and then constructing the pyrazole ring in a single cyclocondensation step.
Step 1: Synthesis of (Tetrahydro-2H-pyran-4-yl)hydrazine
This key intermediate can be synthesized from the readily available tetrahydro-4H-pyran-4-one.
Experimental Protocol:
-
To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in methanol, add hydrazine hydrate (1.2 eq) at room temperature.
-
Add a catalytic amount of glacial acetic acid and stir for 2-4 hours to form the hydrazone.
-
Cool the reaction mixture to 0 °C and slowly add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.[1]
-
Quench the reaction with water and concentrate to remove methanol.
-
Extract the aqueous layer with dichloromethane, dry the combined organic layers, and concentrate to yield (tetrahydro-2H-pyran-4-yl)hydrazine.
| Starting Material | Reagents | Solvent | Time (h) |
| Tetrahydro-4H-pyran-4-one | Hydrazine hydrate, NaBH3CN | Methanol | 14-20 |
Step 2: Cyclocondensation to form the Pyrazole Ring
The Knorr pyrazole synthesis is a classic and efficient method for forming pyrazole rings from hydrazines and 1,3-dicarbonyl compounds.[4][5][6][7]
Caption: Key steps in the Knorr pyrazole synthesis route.
Experimental Protocol:
-
Combine (tetrahydro-2H-pyran-4-yl)hydrazine (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in ethanol.
-
Heat the mixture to reflux for 4-6 hours. A variation of this reaction involves the cyclization of ethoxy-methylene-cyanoacetic acid ethyl ester with hydrazine hydrate in the presence of an alcohol at reflux.[8]
-
Monitor the reaction by TLC. Upon completion, cool the reaction and remove the solvent under reduced pressure.
-
The resulting intermediate ester is then hydrolyzed as described in Route A, Step 3, to yield the final product.
Conclusion
Both synthetic routes presented in this guide offer viable and effective methods for the preparation of this compound. The choice between Route A and Route B will depend on the availability of starting materials, desired scale of the reaction, and the specific expertise of the research team. Route A is a linear synthesis that may be easier to optimize for each individual step, while Route B offers a more convergent approach that can be more efficient if the key hydrazine intermediate is readily available or can be synthesized in high yield. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to successfully synthesize this valuable building block for their drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. name-reaction.com [name-reaction.com]
- 8. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]
1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid IUPAC name
An In-depth Technical Guide to 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in modern medicinal chemistry. We will delve into its chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic rationale, and its applications in the field of drug discovery.
Introduction and Strategic Importance
This compound is a bifunctional molecule featuring a pyrazole-4-carboxylic acid core N-substituted with a tetrahydropyran (THP) ring. The pyrazole ring system is a well-established "privileged scaffold" in drug discovery, known to impart favorable pharmacological properties and engage in key hydrogen bonding interactions with biological targets.[1][2] The attached THP ring is a saturated heterocycle frequently used as a bioisostere for phenyl rings to improve physicochemical properties such as solubility and metabolic stability, while maintaining key spatial interactions. The carboxylic acid group provides a crucial handle for further chemical modification or direct interaction with target proteins.
This unique combination of features makes the title compound a valuable intermediate for constructing complex lead compounds, particularly in the development of enzyme inhibitors.[3] This guide serves as a technical resource for researchers and drug development professionals aiming to leverage this molecule in their synthetic and medicinal chemistry programs.
Nomenclature and Physicochemical Properties
The structural identity and key properties of the compound are summarized below.
IUPAC Name and Structure
The correct and systematic IUPAC name for the compound is This compound .
Figure 1: Chemical structure of this compound.
Key Physicochemical Data
The following table summarizes essential data for this compound, compiled from chemical supplier databases and computational predictions.
| Property | Value | Source |
| CAS Number | 1340372-11-3 | [4] |
| Molecular Formula | C₉H₁₂N₂O₃ | |
| Molecular Weight | 196.21 g/mol | |
| Appearance | White to off-white solid | [5] |
| pKa | 4.43 ± 0.20 (Predicted) | [5] |
| Solubility | Soluble in Methanol | [5] |
Synthesis and Mechanistic Rationale
The synthesis of this compound can be achieved through a robust two-step process starting from commercially available ethyl pyrazole-4-carboxylate and tetrahydro-4H-pyran-4-one. This pathway involves a reductive amination followed by ester hydrolysis.
Synthetic Workflow Diagram
The overall synthetic transformation is depicted below.
Caption: Synthetic pathway from starting materials to the final product.
Detailed Experimental Protocol
The following protocol is adapted from established procedures for N-alkylation of pyrazoles via reductive amination.
Step 1: Synthesis of Ethyl 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate
-
Protocol:
-
To a solution of ethyl pyrazole-4-carboxylate (1.0 eq) and tetrahydro-4H-pyran-4-one (1.1 eq) in 1,2-dichloroethane (DCE, ~0.2 M), add glacial acetic acid (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes. This allows for the formation of the key iminium ion intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting pyrazole is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired ethyl ester intermediate.
-
-
Expert Rationale: Sodium triacetoxyborohydride is the reducing agent of choice for this transformation. It is milder than other hydrides like sodium borohydride and is particularly effective for the in-situ reduction of iminium ions formed from the ketone and pyrazole. Acetic acid acts as a catalyst to promote iminium ion formation.
Step 2: Synthesis of this compound
-
Protocol:
-
Dissolve the purified ethyl ester from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the THF.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M hydrochloric acid (HCl).
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford the final pure product.
-
-
Expert Rationale: Saponification (base-mediated hydrolysis) of the ethyl ester is a standard and high-yielding method to obtain the corresponding carboxylic acid. Lithium hydroxide is a common base for this purpose. Acidification of the resulting carboxylate salt is necessary to protonate it, causing the neutral carboxylic acid to precipitate from the aqueous solution due to its lower solubility.
Applications in Drug Discovery
The title compound is a versatile building block for creating more elaborate molecules targeting a range of diseases. The pyrazole carboxylic acid moiety is a known pharmacophore that can act as a hinge-binder in kinase inhibitors or chelate metal ions in metalloenzymes.
Role as a Scaffold in Inhibitor Design
The molecule's structure is ideally suited for fragment-based drug discovery (FBDD) and lead optimization. The carboxylic acid can be converted to various amides, esters, or other functional groups to explore the chemical space around a target's binding pocket.
Caption: Potential applications of the core scaffold in inhibitor design.
Published Examples
While specific drugs containing this exact fragment may be in proprietary development, the core pyrazole carboxylic acid scaffold has been successfully employed in the discovery of potent inhibitors for enzymes such as L-2-hydroxy acid oxidase 2 (Hao2), highlighting the therapeutic potential of this chemical class.[3] The tetrahydropyran group is often introduced to improve properties like solubility and cell permeability compared to more planar aromatic substituents.
Conclusion
This compound is a high-value chemical tool for medicinal chemists. Its straightforward and scalable synthesis allows for its ready incorporation into drug discovery pipelines. The combination of a proven pharmacophore (pyrazole carboxylic acid) with a property-enhancing group (tetrahydropyran) makes it an attractive starting point for the development of next-generation therapeutics. This guide provides the foundational knowledge required for its effective synthesis and strategic application.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1340372-11-3|this compound|BLD Pharm [bldpharm.com]
- 5. Tetrahydro-2H-pyran-4-carboxylic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
The Ascendant Role of Pyrazole-Tetrahydropyran Scaffolds in Modern Drug Discovery: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the intricate tapestry of medicinal chemistry, the fusion of distinct pharmacophores into hybrid molecules represents a cogent strategy for the development of novel therapeutic agents with enhanced efficacy and specificity. Among these, the conjugation of the pyrazole and tetrahydropyran moieties has emerged as a particularly fruitful avenue of investigation. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established privileged structure in drug discovery, gracing the chemical architecture of numerous marketed drugs.[1][2] Its versatility allows for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The tetrahydropyran ring, a saturated six-membered heterocycle containing an oxygen atom, is frequently incorporated into drug candidates to improve their pharmacokinetic profiles, such as solubility and metabolic stability.[5]
This technical guide provides an in-depth exploration of the biological activities of pyrazole-tetrahydropyran derivatives, moving beyond a mere recitation of facts to elucidate the underlying principles and experimental considerations that drive research in this dynamic field. We will delve into their synthesis, diverse biological activities, and the critical structure-activity relationships that govern their therapeutic potential.
I. The Synthetic Keystone: Crafting the Pyrazole-Tetrahydropyran Core
The successful exploration of the biological landscape of pyrazole-tetrahydropyran derivatives hinges on robust and efficient synthetic methodologies. A prevalent and effective approach for the construction of the fused dihydropyrano[2,3-c]pyrazole scaffold is a one-pot, four-component reaction. This strategy exemplifies the principles of green chemistry by minimizing steps and waste.
Experimental Protocol: Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles
This protocol outlines a general procedure for the synthesis of 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.
Materials:
-
Hydrazine hydrate (96%)
-
Ethyl acetoacetate
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Triethylamine
-
Ethanol
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred aqueous mixture of hydrazine hydrate (2 mmol) and ethyl acetoacetate (2 mmol) at room temperature, add the aromatic aldehyde (2 mmol), malononitrile (2 mmol), and triethylamine (1 ml) successively.
-
Stir the reaction mixture vigorously in an open atmosphere for approximately 20 minutes.
-
A solid precipitate will form. Collect the solid by filtration.
-
Wash the collected solid with water, followed by a mixture of ethyl acetate/hexane (20:80).
-
Purify the crude product by recrystallization from ethanol to yield the desired dihydropyrano[2,3-c]pyrazole derivative.[6]
Causality in Experimental Choices: The use of a one-pot, multi-component reaction is a deliberate choice to enhance efficiency and atom economy. The aqueous reaction medium aligns with green chemistry principles. Triethylamine acts as a base to catalyze the initial Knoevenagel condensation between the aldehyde and malononitrile. The subsequent Michael addition and cyclization reactions proceed in a cascade, obviating the need for isolating intermediates.
II. A Spectrum of Biological Activities: From Cancer to Neuroprotection
The fusion of the pyrazole and tetrahydropyran rings gives rise to a diverse array of biological activities, with significant potential in oncology, infectious diseases, and inflammatory disorders.
A. Anticancer Activity: Targeting the Machinery of Malignancy
Pyrazole-containing compounds have a rich history in oncology, with several derivatives functioning as kinase inhibitors.[1][7] The incorporation of a tetrahydropyran moiety can modulate the pharmacokinetic and pharmacodynamic properties of these inhibitors.
A notable mechanism of action for some pyrazole derivatives is the inhibition of tubulin polymerization, a critical process in cell division.[8] Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. Furthermore, pyrazole-based compounds have been investigated as inhibitors of key signaling pathways in cancer, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway, which is crucial for angiogenesis.[1]
Data Presentation: Cytotoxicity of Pyrazole Derivatives
The following table summarizes the in vitro anticancer activity of representative pyrazole derivatives against various human cancer cell lines. The GI50 and IC50 values represent the concentration required to inhibit cell growth by 50%.
| Compound | Cell Line | Activity (µM) | Reference |
| 4a | K562 (Leukemia) | GI50 = 0.26 | [8] |
| A549 (Lung) | GI50 = 0.19 | [8] | |
| 5b | K562 (Leukemia) | GI50 = 0.021 | [8] |
| MCF-7 (Breast) | GI50 = 1.7 | [8] | |
| A549 (Lung) | GI50 = 0.69 | [8] | |
| Compound 43 | MCF-7 (Breast) | IC50 = 0.25 | [1] |
| Compound 24 | A549 (Lung) | IC50 = 8.21 | [1] |
| HCT116 (Colon) | IC50 = 19.56 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential anticancer compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Pyrazole-tetrahydropyran derivative stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a 5% CO2 atmosphere.
-
The following day, treat the cells with various concentrations of the pyrazole-tetrahydropyran derivative (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and an untreated control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[9][10]
Diagram: Experimental Workflow for Anticancer Screening
Caption: Workflow for the synthesis and anticancer evaluation of pyrazole-tetrahydropyran derivatives.
B. Antimicrobial Activity: A New Frontier Against Drug Resistance
The rise of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. Pyrazole derivatives have demonstrated promising activity against a range of pathogens.[11][12] The tetrahydropyran moiety can enhance the drug-like properties of these compounds, potentially leading to improved efficacy.
Some pyrano[2,3-c] pyrazole derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.[13]
Data Presentation: Antimicrobial Activity of Pyrazole Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) values of representative pyrazole derivatives against various microbial strains.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 3 | Escherichia coli | 0.25 | [11] |
| Compound 4 | Streptococcus epidermidis | 0.25 | [11] |
| Compound 2 | Aspergillus niger | 1 | [11] |
| Compound 5c | Klebsiella pneumoniae | 6.25 | [13] |
| Listeria monocytogenes | 50 | [13] |
C. Anti-inflammatory and Neuroprotective Effects: Quelling the Fires of Inflammation
Chronic inflammation is a hallmark of numerous diseases, including neurodegenerative disorders. Pyrazole derivatives, most notably celecoxib, are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2] Recent studies have highlighted the potential of pyrazole-tetrahydropyran hybrids as neuroprotective agents by modulating neuroinflammation.
One such derivative, compound 6g from a recent study, demonstrated potent anti-inflammatory effects by suppressing the expression of the pro-inflammatory cytokine Interleukin-6 (IL-6) in lipopolysaccharide-stimulated microglial cells, with an IC50 value of 9.562 µM.[5] Importantly, this compound exhibited no significant cytotoxicity. The study also suggested that the antioxidant capacity of this compound, evidenced by the upregulation of Nrf2 and HO-1, contributes to its neuroprotective effects.[5]
Diagram: Simplified Signaling Pathway of Neuroinflammation
Caption: Inhibition of the NF-κB signaling pathway by pyrazole-tetrahydropyran derivatives.
III. Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Potency
Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry for the rational design of more potent and selective drug candidates. For pyrazole-tetrahydropyran derivatives, the nature and position of substituents on both the pyrazole and tetrahydropyran rings, as well as the linker connecting them, can profoundly influence biological activity.
For instance, in a series of pyrazole-based kinase inhibitors, the presence of specific substituents on the phenyl rings attached to the pyrazole core was found to be crucial for potent inhibition.[14] Similarly, for antimicrobial activity, the substitution pattern on the pyranopyrazole nucleus can dictate the spectrum of activity against different microorganisms.[15]
Diagram: Logical Relationship of SAR
Caption: The interplay between the core scaffold, substituents, and biological activity.
IV. Future Perspectives and Conclusion
The amalgamation of the pyrazole and tetrahydropyran moieties has proven to be a highly effective strategy in the quest for novel therapeutic agents. The derivatives emerging from this chemical union exhibit a remarkable breadth of biological activities, with promising leads in the fields of oncology, infectious diseases, and neuroinflammation.
Future research should focus on the synthesis of diverse libraries of pyrazole-tetrahydropyran derivatives to expand the exploration of their chemical space and biological potential. A deeper understanding of their mechanisms of action at the molecular level will be crucial for the rational design of next-generation compounds with improved potency and selectivity. Furthermore, comprehensive in vivo studies are necessary to translate the promising in vitro results into tangible therapeutic benefits.
References
- 1. pharmajournal.net [pharmajournal.net]
- 2. Design, Synthesis and Anticancer Evaluation of New 1-allyl-4-oxo-6-(3,4,5- trimethoxyphenyl)-1,4-dihydropyrimidine-5-carbonitrile Bearing Pyrazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ejpmr.com [ejpmr.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. if-pan.krakow.pl [if-pan.krakow.pl]
- 10. mdpi.com [mdpi.com]
- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Discovery of Novel Pyrazole Carboxylic Acids: From Synthesis to Biological Evaluation
Introduction: The Enduring Significance of the Pyrazole Scaffold
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a core structural motif consistently found in a multitude of biologically active compounds.[1] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, serves as a versatile building block for the design of novel therapeutics.[2][3] The incorporation of a carboxylic acid functional group onto this scaffold further enhances its utility, providing a crucial anchor for interacting with biological targets and a convenient handle for synthetic modifications.[4]
The therapeutic relevance of pyrazole-containing molecules is well-established, with several approved drugs, such as the anti-inflammatory agent celecoxib and the kinase inhibitor crizotinib, validating the importance of this chemical class.[5] Pyrazole carboxylic acid derivatives, in particular, have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antidepressant effects.[6][7] This guide provides an in-depth exploration of the discovery of novel pyrazole carboxylic acids, from fundamental synthetic strategies to their biological evaluation and the elucidation of structure-activity relationships (SAR).
Core Synthetic Strategies for Pyrazole Carboxylic Acids
The synthesis of the pyrazole core is a well-trodden path in organic chemistry, with several robust methods available. The choice of a specific route often depends on the desired substitution pattern and the availability of starting materials.
Condensation Reactions: The Workhorse of Pyrazole Synthesis
A prevalent method for constructing the pyrazole ring involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. A common route to obtaining the requisite dicarbonyl precursor is through a Claisen condensation, as exemplified in the synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates.[7]
Experimental Protocol: Synthesis of Ethyl 5-Aryl-1H-pyrazole-3-carboxylates [7]
-
Step 1: Formation of the 1,3-Dicarbonyl Intermediate. To a solution of sodium ethoxide in ethanol, an appropriate acetophenone derivative is added, followed by the dropwise addition of diethyl oxalate. The mixture is stirred, typically at room temperature, to facilitate the Claisen condensation, yielding an ethyl 2,4-dioxo-4-arylbutanoate intermediate.
-
Step 2: Cyclization with Hydrazine. A suspension of the dicarbonyl intermediate is prepared in a suitable solvent, such as glacial acetic acid. Hydrazine hydrate is then added, and the reaction mixture is heated. The cyclization reaction affords the desired ethyl 5-aryl-1H-pyrazole-3-carboxylate.
-
Step 3: Purification. The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product. The structure of the synthesized compound is then confirmed using analytical techniques like IR, ¹H NMR, and mass spectrometry.[7]
Causality Behind Experimental Choices:
-
The use of a strong base like sodium ethoxide is crucial for deprotonating the α-carbon of the acetophenone, initiating the Claisen condensation with diethyl oxalate.
-
Glacial acetic acid in the cyclization step serves as both a solvent and a catalyst, facilitating the condensation of the dicarbonyl compound with hydrazine hydrate to form the pyrazole ring.
1,3-Dipolar Cycloaddition Reactions
A powerful and regioselective method for pyrazole synthesis is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne. This approach allows for the introduction of a wide variety of substituents onto the pyrazole ring. For instance, the reaction of ethyl diazoacetate with α-methylene carbonyl compounds can yield pyrazole-5-carboxylates.[8]
"One-Pot" Multicomponent Reactions
Modern synthetic chemistry increasingly favors "one-pot" procedures that combine multiple reaction steps without the isolation of intermediates, thereby improving efficiency and reducing waste. A rapid method for the synthesis of pyrazoles from (hetero)arenes and carboxylic acids has been developed, proceeding through the successive formation of ketones and β-diketones, followed by heterocyclization with hydrazine.[9]
Biological Evaluation and Structure-Activity Relationships
The diverse biological activities of pyrazole carboxylic acids make them attractive candidates for drug discovery programs. A systematic evaluation of their biological effects and an understanding of their structure-activity relationships are critical for lead optimization.
Anticancer Activity
Pyrazole derivatives have emerged as potent anticancer agents, often targeting key signaling pathways involved in tumor growth and proliferation.[5][10]
-
Kinase Inhibition: Many pyrazole carboxylic acids function as inhibitors of protein kinases, which are crucial regulators of cellular processes. For example, pyrazole derivatives have been designed as inhibitors of VEGFR-2, a key mediator of angiogenesis, and EGFR, a receptor tyrosine kinase often dysregulated in cancer.[5] Novel pyrazole carbaldehyde derivatives have also been identified as potent inhibitors of PI3 kinase, with IC₅₀ values in the nanomolar range against breast cancer cell lines.[5]
-
Enzyme Inhibition: Beyond kinases, other enzymes have been successfully targeted. For instance, a series of 1H-pyrazole-4-carboxylic acid derivatives were developed as potent inhibitors of the DNA 6mA demethylase ALKBH1, with the lead compound exhibiting an IC₅₀ of 0.031 µM.[11]
-
Cytotoxicity: The anticancer potential of these compounds is often initially assessed through in vitro cytotoxicity assays against a panel of cancer cell lines.
Table 1: Anticancer Activity of Representative Pyrazole Carboxylic Acid Derivatives
| Compound | Target/Cell Line | IC₅₀ (µM) | Reference |
| Compound 25 (pyrazole benzothiazole hybrid) | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [5] |
| Compound 43 (pyrazole carbaldehyde derivative) | MCF7 (breast cancer) | 0.25 | [5] |
| Compound 50 (fused pyrazole derivative) | HepG2 (liver cancer) | 0.71 | [5] |
| Compound 29 (1H-pyrazole-4-carboxylic acid derivative) | ALKBH1 (enzyme) | 0.031 | [11] |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib being a prime example. Novel pyrazole-3-carboxylic acid derivatives have been synthesized and shown to exhibit significant anti-inflammatory activity in carrageenan-induced paw edema models, a standard in vivo assay for inflammation.[12][13]
Antimicrobial and Antifungal Activity
The pyrazole scaffold is also a promising framework for the development of new antimicrobial and antifungal agents.[14] A series of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives have been synthesized and screened for their activity against various bacterial and fungal pathogens.[8][14]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazole carboxylic acids can be finely tuned by modifying the substituents on the pyrazole ring.
-
Position of the Carboxylic Acid: The position of the carboxylic acid group can dramatically impact activity. Moving the carboxylic acid from the 4-position to the 3-position of the pyrazole ring in an ALKBH1 inhibitor resulted in a 1200-fold decrease in activity.[11]
-
Electronegative Atoms: The positions of electronegative atoms, such as fluorine and oxygen, in the substituents, and their associated charges, have been shown to be crucial in regulating the strength of antifungal activity.[14]
Visualizing the Discovery Process
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical drug discovery workflow and a relevant signaling pathway.
Caption: A typical drug discovery workflow for novel pyrazole carboxylic acids.
Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrazole carboxylic acid.
Conclusion and Future Perspectives
Pyrazole carboxylic acids continue to be a fertile ground for the discovery of new therapeutic agents.[2][15] Their synthetic tractability and diverse biological activities ensure their continued relevance in medicinal chemistry. Future research will likely focus on the development of more selective and potent inhibitors for a variety of targets, including novel classes of enzymes and protein-protein interactions. The use of computational methods, such as virtual screening and molecular docking, will undoubtedly accelerate the identification of promising new pyrazole-based drug candidates.[16] As our understanding of the molecular basis of disease deepens, the versatility of the pyrazole carboxylic acid scaffold will undoubtedly be leveraged to create the next generation of targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mc.minia.edu.eg [mc.minia.edu.eg]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Action of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic Acid: A Proposed Framework for Target Validation and Pathway Analysis
An In-Depth Technical Guide
Abstract: The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with numerous approved drugs featuring this heterocyclic core.[1][2][3] The specific molecule, 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid, represents a synthetically tractable compound whose structural motifs—the N-substituted pyrazole and the tetrahydropyran (THP) ring—are prevalent in bioactive agents.[4] While the definitive mechanism of action for this exact compound is not extensively documented in public literature, compelling evidence from close structural analogs strongly suggests its potential as an inhibitor of the Transforming Growth Factor-β (TGF-β) type 1 receptor, also known as Activin-like Kinase 5 (ALK5).[5][6][7] This guide proposes a comprehensive framework for elucidating its mechanism, grounded in established principles of drug discovery. We will detail the experimental logic and protocols necessary to validate ALK5 as the primary target, characterize the compound's effects on downstream signaling, and assess its functional consequences in a cellular context.
Introduction and Primary Target Hypothesis
The compound this compound is a novel chemical entity built from a pyrazole core. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[8] The tetrahydropyran (THP) moiety is frequently incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability.[9]
The most direct evidence pointing to a potential mechanism comes from studies on derivatives of this core structure. Research has shown that 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline and 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives are potent and specific inhibitors of the ALK5 receptor.[5][6][7] ALK5 is a serine/threonine kinase receptor that plays a critical role in the TGF-β signaling pathway, a key regulator of cell proliferation, differentiation, and migration.[5][6] Dysregulation of this pathway is implicated in the pathogenesis of cancer and fibrosis, making ALK5 a high-value therapeutic target.[6]
Therefore, we hypothesize that This compound acts as an inhibitor of the ALK5 kinase, thereby blocking downstream TGF-β signaling. The following sections outline the experimental strategy to rigorously test this hypothesis.
Proposed Mechanism: Inhibition of the TGF-β/ALK5 Signaling Pathway
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGF-βRII), a constitutively active kinase. This binding event recruits and enables TGF-βRII to phosphorylate the TGF-β type I receptor (ALK5) at its glycine-serine rich (GS) domain. Phosphorylation activates the ALK5 kinase, which then propagates the signal by phosphorylating the receptor-regulated SMAD proteins, SMAD2 and SMAD3. Phosphorylated SMAD2/3 form a complex with the common mediator SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in processes like cell cycle arrest and extracellular matrix production.
Our central hypothesis is that the compound binds to the ATP-binding pocket of the ALK5 kinase domain, preventing the phosphorylation of SMAD2/3 and thereby halting the entire downstream signaling cascade.
Caption: Proposed inhibition of the canonical TGF-β/ALK5 signaling pathway.
Technical Framework for Mechanism of Action Elucidation
A multi-tiered approach is essential for validating the proposed mechanism. This involves confirming direct target engagement, demonstrating inhibition of the signaling pathway in cells, and observing the expected functional outcomes.
Tier 1: Biochemical Target Engagement and Kinase Inhibition
The initial and most critical step is to confirm that the compound directly binds to and inhibits the enzymatic activity of ALK5. Enzyme assays are foundational tools for quantifying how small molecules modulate enzyme activity.[10]
Experimental Workflow: ALK5 Kinase Assay
Caption: Workflow for an in vitro ALK5 kinase inhibition assay.
Protocol: ALK5 (TGF-βRI) Kinase Assay
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA). Prepare stock solutions of recombinant human ALK5 enzyme, the peptide substrate (a synthetic peptide derived from SMAD2/3), and ATP. The concentration of ATP should ideally be at its Michaelis-Menten constant (Km) for the enzyme to ensure a balanced assay condition.[11]
-
Compound Dilution: Perform a serial dilution of the test compound in DMSO, followed by a further dilution in the kinase buffer to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
Assay Plate Setup: Add the diluted compound, ALK5 enzyme, and peptide substrate to the wells of a 384-well assay plate. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Reaction Initiation: After a brief pre-incubation period, initiate the kinase reaction by adding ATP to all wells. Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a direct indicator of kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[12]
Data Presentation: Hypothetical Inhibition Data
| Compound | Target | Assay Type | IC₅₀ (nM) | Hill Slope |
| 1-(THP)-1H-pyrazole-4-carboxylic acid | ALK5 | ADP-Glo™ | 45.2 | 1.05 |
| Galunisertib (Positive Control) | ALK5 | ADP-Glo™ | 15.8 | 0.98 |
Rationale: A Hill slope close to 1 suggests a classic 1:1 binding interaction, which is a hallmark of a well-behaved inhibitor.[11][13] Comparing the IC₅₀ to a known ALK5 inhibitor like Galunisertib provides a benchmark for potency.[5]
Tier 2: Cellular Pathway Modulation
Confirming biochemical activity is necessary but not sufficient. It is crucial to demonstrate that the compound can penetrate the cell membrane and inhibit the ALK5 pathway in a more physiologically relevant context.[14]
Protocol: Western Blot for Phospho-SMAD2 (p-SMAD2) Inhibition
-
Cell Culture and Treatment: Culture a responsive cell line (e.g., A549 lung carcinoma cells) to ~80% confluency. Starve the cells in serum-free media for 12-24 hours to reduce basal signaling.
-
Pre-incubation: Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a recombinant human TGF-β ligand (e.g., 5 ng/mL) for 30-60 minutes to activate the ALK5 pathway.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies specific for phospho-SMAD2 (Ser465/467) and total SMAD2 (as a loading control). Subsequently, probe with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the p-SMAD2 signal to the total SMAD2 signal.
Rationale: A dose-dependent decrease in the p-SMAD2/Total SMAD2 ratio upon compound treatment would provide strong evidence of target engagement and pathway inhibition in a cellular environment.
Tier 3: Functional and Phenotypic Assays
The final step is to link pathway inhibition to a functional cellular outcome. Since TGF-β signaling drives processes like cancer cell migration and invasion, assessing the compound's effect on these phenotypes is a logical endpoint.
Protocol: Wound Healing (Scratch) Assay for Cell Migration
-
Create Monolayer: Plate cells (e.g., MDA-MB-231 breast cancer cells) in a culture dish and grow them to full confluency.
-
Create "Wound": Use a sterile pipette tip to create a linear scratch in the cell monolayer.
-
Treatment: Wash the cells to remove debris and add media containing the test compound at a non-toxic concentration (determined via a prior cytotoxicity assay, such as an MTT assay).[15] Include a vehicle control and a TGF-β stimulated control.
-
Imaging: Place the dish on a live-cell imaging system or manually acquire images of the scratch at time 0 and at subsequent time points (e.g., every 4-6 hours for 24-48 hours).
-
Analysis: Measure the width of the scratch at each time point for all conditions. Calculate the rate of cell migration into the wound area.
Rationale: Inhibition of ALK5 is expected to suppress TGF-β-induced cell migration. Therefore, cells treated with the compound should exhibit a significantly slower rate of "wound" closure compared to the TGF-β stimulated vehicle control.
Conclusion and Future Directions
This guide outlines a systematic and robust framework for validating the proposed mechanism of action of this compound as an ALK5 inhibitor. By progressing from biochemical assays to cellular pathway analysis and functional readouts, researchers can build a comprehensive and compelling data package.
Successful validation would position this compound as a valuable tool for studying TGF-β biology and as a potential starting point for therapeutic development. Future work would involve kinase selectivity profiling to ensure specificity, pharmacokinetic studies to assess its drug-like properties, and ultimately, evaluation in in vivo models of cancer or fibrosis to establish preclinical efficacy.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. leapchem.com [leapchem.com]
- 5. Synthesis and biological evaluation of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives as novel potential transforming growth factor-β type 1 receptor inhibitors for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists in SearchWorks catalog [searchworks.stanford.edu]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. reactionbiology.com [reactionbiology.com]
- 15. pubs.acs.org [pubs.acs.org]
The Pyrazole Scaffold: A Privileged Framework for Targeting Key Mediators of Disease
Technical Guide
A Senior Application Scientist's Guide to Therapeutic Target Identification and Validation
Authored By: Gemini, Senior Application Scientist
Publication Date: December 31, 2025
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and "privileged" status stem from its ability to engage in a wide array of biological interactions, leading to a significant number of approved drugs across diverse therapeutic areas.[1][2][3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key therapeutic targets of pyrazole compounds. We will delve into the mechanistic rationale behind targeting specific protein families, provide field-proven experimental protocols for target validation, and present quantitative data to illustrate the structure-activity relationships that govern the efficacy of these potent molecules.
Introduction: The Enduring Significance of the Pyrazole Moiety
First isolated in 1959 from watermelon seeds, the naturally occurring 1-pyrazolyl-alanine hinted at the biological relevance of the pyrazole scaffold.[5][6] Since then, synthetic pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral properties.[5][6][7][8][9] The success of blockbuster drugs such as the anti-inflammatory agent Celecoxib, and a host of kinase inhibitors like Ruxolitinib and Ibrutinib, underscores the profound impact of this heterocyclic system in drug discovery.[1][4]
The pyrazole ring's utility can be attributed to several key features:
-
Bioisosteric Replacement: It can serve as a bioisostere for other aromatic rings, often improving physicochemical properties like solubility and metabolic stability.[10]
-
Hydrogen Bonding Capabilities: The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[10]
-
Synthetic Tractability: A multitude of well-established synthetic methodologies allows for the facile and diverse functionalization of the pyrazole core, enabling fine-tuning of pharmacological properties.[7][11]
This guide will explore the major classes of proteins targeted by pyrazole-based compounds, with a focus on kinases, cyclooxygenases, and other key enzymes.
Protein Kinases: A Premier Target Class for Pyrazole Inhibitors
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of numerous cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[12][13][14] The pyrazole scaffold has proven to be an exceptional framework for the design of potent and selective protein kinase inhibitors (PKIs).[12][13][15]
Mechanism of Action and Key Kinase Targets
Pyrazole-based PKIs typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to the substrate protein. The pyrazole ring often forms crucial hydrogen bonds with the "hinge" region of the kinase, a key structural element that connects the N- and C-terminal lobes of the enzyme.
Several important kinase families are effectively targeted by pyrazole compounds:
-
Janus Kinases (JAKs): Ruxolitinib, a pyrazole-containing compound, is a potent inhibitor of JAK1 and JAK2, kinases involved in cytokine signaling pathways that are implicated in myeloproliferative neoplasms and inflammatory diseases.[12][14]
-
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Pyrazole derivatives have been developed as pan-Aurora kinase inhibitors, showing promise in cancer therapy by inducing cell cycle arrest and apoptosis.[5][14]
-
B-Raf: A key component of the MAPK/ERK signaling pathway, the B-Raf V600E mutation is a driver in many cancers. Pyrazole-based inhibitors have been designed to target this specific mutant form.[12]
-
Cyclin-Dependent Kinases (CDKs): CDKs are central to cell cycle regulation. Pyrazole scaffolds have been utilized to develop inhibitors of various CDKs, including CDK8, which is implicated in pulmonary fibrosis.[16][17]
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a robust and high-throughput method for determining the inhibitory activity of pyrazole compounds against a specific kinase.
Principle: This assay is based on Förster Resonance Energy Transfer (FRET) between a europium-labeled anti-tag antibody and a fluorescently labeled kinase tracer that binds to the ATP pocket of the kinase. An inhibitor will displace the tracer, leading to a decrease in the FRET signal.
Materials:
-
Kinase of interest (tagged, e.g., with GST)
-
LanthaScreen™ Eu-anti-Tag Antibody (e.g., Eu-anti-GST)
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test pyrazole compounds
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate (low-volume, black)
-
Plate reader capable of time-resolved FRET (TR-FRET) measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazole compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled antibody in assay buffer.
-
Assay Assembly:
-
Add 2.5 µL of the diluted pyrazole compound or DMSO (control) to the wells of the 384-well plate.
-
Add 2.5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the Alexa Fluor™ 647-labeled tracer to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Diagram: Kinase Inhibition Assay Workflow
Caption: Workflow for a TR-FRET based kinase inhibition assay.
Quantitative Data: Pyrazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of representative pyrazole-containing kinase inhibitors.
| Compound | Target Kinase(s) | IC₅₀ (nM) | Disease Indication | Reference |
| Ruxolitinib | JAK1, JAK2 | ~3 | Myelofibrosis | [12] |
| Tozasertib | Aurora Kinases | - | Cancer | [16] |
| Compound 63 | Aurora A/B | - | Cancer | [5] |
| Compound 49 | EGFR, HER-2 | 260, 200 | Cancer | [5] |
| Golidocitinib | JAK1 | - | T-cell Lymphoma | [14] |
Cyclooxygenase (COX) Enzymes: The Anti-inflammatory Action of Pyrazoles
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.
Selective COX-2 Inhibition
While COX-1 is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation. The development of selective COX-2 inhibitors was a major breakthrough in reducing the gastrointestinal side effects associated with non-selective NSAIDs.
Celecoxib, a diaryl-substituted pyrazole, is a well-known selective COX-2 inhibitor.[5] The pyrazole scaffold is crucial for its activity, contributing to the specific binding interactions within the COX-2 active site.
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)
This protocol outlines a method to determine the inhibitory potency of pyrazole compounds against COX-1 and COX-2.
Principle: The assay measures the peroxidase activity of COX. The peroxidase component catalyzes the oxidation of a fluorogenic substrate in the presence of prostaglandin G₂ (PGG₂), the product of the cyclooxygenase reaction. An inhibitor of the cyclooxygenase activity will reduce the amount of PGG₂ produced, leading to a decrease in the fluorescent signal.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Fluorometric substrate (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)
-
Test pyrazole compounds
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in assay buffer containing heme.
-
Compound Preparation: Prepare serial dilutions of the pyrazole compounds in DMSO.
-
Assay Assembly:
-
To the wells of the 96-well plate, add assay buffer, the fluorometric substrate, and the test compound or DMSO (control).
-
Add the COX-1 or COX-2 enzyme solution to the respective wells.
-
Initiate the reaction by adding arachidonic acid.
-
-
Incubation: Incubate the plate at 37°C for 10-20 minutes.
-
Data Acquisition: Measure the fluorescence intensity (e.g., Ex/Em = 530/590 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.
Diagram: COX Signaling Pathway and Inhibition
Caption: Simplified COX pathway and the site of pyrazole inhibition.
Other and Emerging Therapeutic Targets
The versatility of the pyrazole scaffold extends beyond kinases and COX enzymes. Researchers are actively exploring its potential to target a range of other proteins.
-
Enzymes: Pyrazole derivatives have shown inhibitory activity against various other enzymes, including carbonic anhydrase, α-glucosidase, and lipoxygenase.[2][18][19]
-
G Protein-Coupled Receptors (GPCRs): While less explored than kinases, GPCRs represent a vast and largely untapped target class for pyrazole compounds in areas like oncology.
-
Monoamine Oxidase (MAO): Certain pyrazoline derivatives have demonstrated inhibitory effects on MAO, suggesting potential applications in neurodegenerative disorders.[8][20]
-
Antimicrobial Targets: Pyrazole compounds have been investigated for their antibacterial and antifungal activities, potentially through the inhibition of essential microbial enzymes.[1][3]
The continued exploration of pyrazole libraries against diverse biological targets will undoubtedly uncover new therapeutic opportunities.
Conclusion and Future Perspectives
The pyrazole scaffold has firmly established itself as a privileged structure in drug discovery, with a proven track record of producing successful therapeutics. Its synthetic accessibility and favorable physicochemical properties make it an attractive starting point for the development of novel inhibitors against a wide array of biological targets. The future of pyrazole-based drug discovery lies in the exploration of new chemical space through innovative synthetic strategies and the application of advanced screening platforms to identify novel target interactions. As our understanding of disease biology deepens, the rational design of next-generation pyrazole compounds will continue to provide valuable therapeutic solutions for unmet medical needs.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 13. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid, a key building block in contemporary drug discovery. The protocol herein details a robust two-step synthetic sequence commencing with the N-alkylation of ethyl 1H-pyrazole-4-carboxylate with a suitable tetrahydro-2H-pyran electrophile, followed by saponification of the resulting ester. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and expert insights to ensure successful and reproducible synthesis.
Introduction
The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved pharmaceuticals. The incorporation of a tetrahydropyran moiety can enhance the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. Consequently, this compound serves as a valuable intermediate for the synthesis of novel therapeutic agents. This protocol outlines a reliable and scalable method for its preparation.
The synthetic strategy is predicated on a two-step process:
-
N-Alkylation: The nucleophilic nitrogen of the pyrazole ring of ethyl 1H-pyrazole-4-carboxylate attacks an electrophilic tetrahydro-2H-pyran derivative. The regioselectivity of this reaction is a critical consideration in pyrazole chemistry.[1]
-
Hydrolysis: The ethyl ester of the alkylated product is hydrolyzed under basic conditions to yield the final carboxylic acid.
This document provides a detailed experimental procedure for each of these steps.
Synthetic Workflow
The overall synthetic pathway is illustrated in the following diagram:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate
This procedure details the N-alkylation of ethyl 1H-pyrazole-4-carboxylate using 4-iodotetrahydro-2H-pyran. The choice of a non-nucleophilic base such as cesium carbonate is crucial to prevent competing side reactions.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| Ethyl 1H-pyrazole-4-carboxylate | 140.15 | 10.0 | 1.40 g |
| 4-Iodotetrahydro-2H-pyran | 212.04 | 12.0 | 2.54 g |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 15.0 | 4.89 g |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | 20 mL |
| Ethyl acetate | 88.11 | - | As needed |
| Brine (saturated NaCl solution) | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | As needed |
Protocol:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 1H-pyrazole-4-carboxylate (1.40 g, 10.0 mmol) and cesium carbonate (4.89 g, 15.0 mmol).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (20 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 4-iodotetrahydro-2H-pyran (2.54 g, 12.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate as a solid or oil.
Step 2: Synthesis of this compound
This step involves the saponification of the ethyl ester obtained in the previous step to yield the final carboxylic acid.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| Ethyl 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate | 224.26 | 8.0 | 1.79 g |
| Sodium Hydroxide (NaOH) | 40.00 | 16.0 | 0.64 g |
| Ethanol (EtOH) | 46.07 | - | 15 mL |
| Water (H₂O) | 18.02 | - | 15 mL |
| 1 M Hydrochloric Acid (HCl) | 36.46 | - | As needed |
| Dichloromethane (DCM) | 84.93 | - | As needed |
Protocol:
-
In a 100 mL round-bottom flask, dissolve ethyl 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate (1.79 g, 8.0 mmol) in a mixture of ethanol (15 mL) and water (15 mL).
-
Add sodium hydroxide (0.64 g, 16.0 mmol) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with 20 mL of water.
-
Cool the solution in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid. A precipitate should form.
-
Stir the suspension in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration, washing with cold water.
-
If a precipitate does not form readily, extract the acidified aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dry the resulting solid under vacuum to yield this compound.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Anhydrous solvents should be handled under an inert atmosphere.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps and understanding the underlying chemical principles, researchers can successfully prepare this valuable intermediate for applications in drug discovery and medicinal chemistry.
References
Application Notes and Protocols: Strategic Synthesis of Pyrazole-Tetrahydropyran Scaffolds via Transition-Metal-Catalyzed Cross-Coupling
Introduction: The Privileged Pyrazole-Tetrahydropyran Motif in Modern Drug Discovery
The convergence of pyrazole and tetrahydropyran (THP) moieties within a single molecular architecture represents a powerful strategy in contemporary medicinal chemistry. Pyrazole rings are renowned for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The tetrahydropyran ring, a saturated oxygen-containing heterocycle, often serves as a valuable scaffold to enhance pharmacokinetic properties such as solubility, metabolic stability, and cell permeability. Consequently, the synthesis of molecules incorporating this combined scaffold is of high interest to researchers in drug development. This application note provides a detailed experimental guide for the efficient construction of pyrazole-tetrahydropyran linkages, primarily focusing on the robust and versatile palladium-catalyzed Buchwald-Hartwig amination.
Strategic Approach: The Logic of C-N Bond Formation
The most direct and modular approach to connect a pyrazole and a tetrahydropyran ring is through the formation of a carbon-nitrogen (C-N) bond. Transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as the gold standard for this transformation due to their broad substrate scope and functional group tolerance.[2] This methodology allows for the coupling of an N-H pyrazole with a halo-tetrahydropyran or an activated tetrahydropyran amine.
The choice of a palladium-catalyzed system is predicated on its efficiency in facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. The selection of the appropriate ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to promote the desired reactivity and prevent side reactions.
Experimental Workflow Overview
The general workflow for the pyrazole-tetrahydropyran coupling reaction is a multi-step process that requires careful execution to ensure high yields and purity. The key stages are outlined below.
References
Application of Pyrazole Carboxylic Acids in Medicinal Chemistry: A Technical Guide for Researchers
Introduction: The Pyrazole Carboxylic Acid Scaffold - A Privileged Structure in Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. When functionalized with a carboxylic acid, this scaffold gains a crucial handle for molecular interactions and synthetic elaboration, transforming it into a "privileged structure." This designation is reserved for molecular frameworks that can bind to multiple, unrelated biological targets, leading to a broad spectrum of pharmacological activities. Pyrazole carboxylic acids and their derivatives are found in a wide array of therapeutic agents, demonstrating their versatility and clinical significance.[1][2] Their utility spans from anti-inflammatory and analgesic agents to anticancer, antimicrobial, and antiviral therapies.[3][4]
The power of the pyrazole carboxylic acid scaffold lies in its unique combination of physicochemical properties. The pyrazole ring itself can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The carboxylic acid moiety, typically deprotonated at physiological pH, provides a key site for ionic interactions with positively charged residues in protein binding pockets, such as lysine and arginine. This dual-functionality allows for high-affinity and selective binding to a diverse range of biological targets.
This technical guide provides an in-depth exploration of the application of pyrazole carboxylic acids in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols. We will delve into the mechanistic underpinnings of their therapeutic effects, provide detailed experimental procedures for their synthesis and biological evaluation, and present a case study to illustrate their successful application in a clinically approved drug.
Mechanism of Action and Key Therapeutic Targets
The therapeutic efficacy of pyrazole carboxylic acid derivatives stems from their ability to modulate the activity of key proteins involved in disease pathogenesis. A predominant mechanism of action is the inhibition of enzyme activity, particularly within the kinase and cyclooxygenase (COX) families.
Case Study: Celecoxib and the Inhibition of the COX-2 Signaling Pathway
A prime example of a successful pyrazole-containing drug is Celecoxib, a selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is typically undetectable in most tissues but is rapidly induced by pro-inflammatory stimuli. It catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5] Non-selective NSAIDs inhibit both COX-1 (a constitutively expressed isoform involved in gastric protection) and COX-2, leading to gastrointestinal side effects. Celecoxib's selectivity for COX-2 provides potent anti-inflammatory and analgesic effects with a reduced risk of these adverse events.[5]
The pyrazole core of Celecoxib is crucial for its selective binding to the active site of COX-2. The sulfonamide group of Celecoxib interacts with a hydrophilic side pocket present in COX-2 but not in COX-1, conferring its selectivity.
Below is a diagram illustrating the COX-2 signaling pathway and the inhibitory action of Celecoxib.
Caption: COX-2 signaling pathway and inhibition by Celecoxib.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of pyrazole carboxylic acids.
Protocol 1: Synthesis of a Representative Pyrazole Carboxylic Acid
This protocol describes a one-pot synthesis of N-phenyl pyrazoles from 1,3-dicarbonyl compounds and phenylhydrazine, which can be adapted for the synthesis of various pyrazole carboxylic acid derivatives.[6]
Workflow for Synthesis of a Pyrazole Carboxylic Acid
Caption: General workflow for pyrazole carboxylic acid synthesis.
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate for a pyrazole with a methyl and an ester group) (1.0 mmol)
-
Phenylhydrazine (1.0 mmol)
-
Ionic Liquid (e.g., 1-Ethyl-3-methylimidazolium Chloride) (5 mL)[6]
-
Crushed ice
-
Deionized water
-
Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 25 mL round-bottomed flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) and phenylhydrazine (1.0 mmol) in the ionic liquid (5 mL).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the reaction mixture onto crushed ice.
-
Filter the resulting solid precipitate and wash thoroughly with deionized water.
-
Dry the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as a DMF-ethanol mixture, to afford the pure pyrazole derivative.[6]
-
Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Note: For the synthesis of a pyrazole carboxylic acid, a 1,3-dicarbonyl compound containing an ester group can be used. The resulting pyrazole ester can then be hydrolyzed to the corresponding carboxylic acid using standard procedures, such as treatment with aqueous sodium hydroxide followed by acidification.
Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol describes a method to screen for COX-2 inhibitors based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX-2 enzyme.[6][7]
Materials:
-
COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich, Cayman Chemical, or Assay Genie)[6][7]
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well white opaque plate with a flat bottom
-
Multi-well spectrophotometer (fluorescence plate reader)
-
Celecoxib (as a positive control inhibitor)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the instructions provided in the COX-2 Inhibitor Screening Kit. This typically includes reconstituting the COX-2 enzyme, preparing the assay buffer, COX probe, cofactor, and substrate (arachidonic acid).
-
Compound Preparation: Prepare a serial dilution of the test compounds and the positive control (Celecoxib) at 10X the final desired test concentration in COX Assay Buffer.
-
Assay Plate Setup:
-
Sample Wells: Add 10 µL of the diluted test inhibitor.
-
Enzyme Control (100% activity): Add 10 µL of Assay Buffer.
-
Inhibitor Control: Add 10 µL of the diluted positive control inhibitor (e.g., Celecoxib).
-
-
Reaction Mix Preparation: Prepare a Reaction Mix containing the COX Assay Buffer, COX Probe, and COX Cofactor according to the kit's protocol.
-
Enzyme Addition: Add the reconstituted COX-2 enzyme solution to all wells except for a "no enzyme" control.
-
Initiation of Reaction: Add the arachidonic acid solution to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C.[6][7]
-
Data Analysis:
-
Determine the rate of reaction by choosing two points in the linear range of the fluorescence plot.
-
Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percent inhibition versus the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
| Parameter | Description | Example Value |
| IC₅₀ | The concentration of an inhibitor where the response (or binding) is reduced by half. | 0.45 µM for Celecoxib[7] |
| Excitation Wavelength | The wavelength of light used to excite the fluorophore. | 535 nm[6][7] |
| Emission Wavelength | The wavelength of light emitted by the fluorophore. | 587 nm[6][7] |
Protocol 3: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plate
-
Test compounds
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control and determine the IC₅₀ value.
Protocol 4: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or Agar (MHA)
-
96-well microtiter plates
-
Test compounds
-
Standard antibiotic (positive control)
-
0.5 McFarland standard
Procedure (Broth Microdilution):
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds and the standard antibiotic in MHB in the wells of a 96-well plate.
-
Inoculation: Add the diluted bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
| Strain | Test Compound | MIC (µg/mL) |
| Staphylococcus aureus | Compound X | 8 |
| Escherichia coli | Compound X | 16 |
| Pseudomonas aeruginosa | Compound X | >64 |
Conclusion
Pyrazole carboxylic acids represent a highly versatile and valuable scaffold in medicinal chemistry. Their favorable physicochemical properties and synthetic tractability have led to their successful application in the development of a wide range of therapeutic agents. The protocols and information provided in this guide offer a solid foundation for researchers to explore the potential of this privileged structure in their own drug discovery efforts. By understanding the underlying mechanisms of action and employing robust synthetic and biological evaluation methods, the full potential of pyrazole carboxylic acids in addressing unmet medical needs can continue to be realized.
References
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate (Journal Article) | OSTI.GOV [osti.gov]
Application Notes and Protocols: 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid as a High-Value Fragment for Screening Campaigns
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid as a fragment in screening campaigns. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds.[1][2][3] This application note details the rationale for selecting this specific fragment, its physicochemical properties, and provides detailed protocols for primary biophysical screening and subsequent biochemical validation. The methodologies are designed to be robust and self-validating, reflecting best practices in modern drug discovery.
Introduction: The Power of Fragments in Drug Discovery
Fragment-Based Drug Discovery (FBDD) offers a distinct and often more efficient alternative to traditional high-throughput screening (HTS).[1][3] Instead of screening large, complex molecules, FBDD identifies small, low-molecular-weight compounds, or "fragments," that bind to a biological target with low affinity.[1][4] These initial hits serve as high-quality starting points for optimization into potent, drug-like candidates through structure-guided medicinal chemistry efforts such as fragment growing, linking, or merging.[5][6]
The core advantages of FBDD include:
-
Greater Chemical Space Coverage: Smaller fragment libraries can explore a wider range of chemical diversity compared to larger HTS libraries.[3][7][8]
-
Higher Hit Quality: Fragments often exhibit more efficient binding interactions, leading to higher ligand efficiencies and better starting points for optimization.[1][9]
-
Improved "Druggability" Assessment: The hit rate from a fragment screen can provide valuable insights into a target's tractability for small molecule intervention.[7][10]
This guide focuses on a particularly promising fragment, this compound, as a valuable addition to any screening library.
Featured Fragment: this compound
The selection of high-quality fragments is paramount to the success of an FBDD campaign. This compound embodies several key characteristics of an ideal fragment, adhering to the well-established "Rule of Three".[1][11][12][13]
Rationale for Selection:
-
Rule of Three Compliance: As detailed in Figure 1, this fragment aligns well with the "Rule of Three," which suggests that ideal fragments should have a molecular weight under 300 Da, no more than three hydrogen bond donors and acceptors, and a cLogP of less than 3.[1][13][14]
-
3D Character: The saturated tetrahydropyran (THP) ring provides valuable three-dimensional character, which is increasingly recognized as a desirable trait in fragment libraries to better explore the topological space of protein binding pockets.
-
Rich Functionality: The molecule presents a pyrazole ring, a common and versatile scaffold in medicinal chemistry, and a carboxylic acid group.[15] The pyrazole can act as both a hydrogen bond donor and acceptor, while the carboxylic acid is a potent hydrogen bond donor and acceptor, providing multiple opportunities for high-quality interactions with a target protein.[16]
-
Defined Growth Vectors: The carboxylic acid and the pyrazole N-H (if unsubstituted) offer clear, synthetically tractable vectors for chemical elaboration to increase affinity and selectivity once a hit is identified.
-
Favorable Physicochemical Properties: The presence of polar functional groups suggests good aqueous solubility, a critical requirement for biophysical screening assays that often necessitate high compound concentrations.[12][17]
Physicochemical Data Summary
The following table summarizes the key properties of this compound, highlighting its suitability as a screening fragment.
| Property | Value | Significance in FBDD |
| Molecular Formula | C8H12N2O3 | Provides the basis for molecular weight calculation. |
| Molecular Weight | 196.21 g/mol | Well within the "Rule of Three" guideline (<300 Da).[1][13] |
| Hydrogen Bond Donors | 1 | Compliant with the "Rule of Three" (≤3).[1][13] |
| Hydrogen Bond Acceptors | 3 | Compliant with the "Rule of Three" (≤3).[1][13] |
| Rotatable Bonds | 2 | Low number suggests a more rigid conformation, reducing entropic penalty upon binding.[1] |
| Predicted cLogP | ~0.5 | Indicates good hydrophilicity and likely high aqueous solubility.[12] |
| Aqueous Solubility | >1 mM (Predicted) | Essential for high-concentration screening required to detect weak binding. |
Experimental Protocols
A robust FBDD campaign employs a tiered screening approach, starting with a sensitive biophysical method to identify binders, followed by orthogonal validation to eliminate false positives and confirm hits.[18]
Primary Screening: Differential Scanning Fluorimetry (Thermal Shift Assay)
Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay (TSA), is a rapid and cost-effective method for primary screening.[19][20] It measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding. A positive ΔTm indicates stabilization of the protein by the fragment.
Protocol: Thermal Shift Assay (TSA)
-
Protein and Dye Preparation:
-
Prepare the target protein at a final concentration of 2 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The buffer should be optimized for protein stability.
-
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) and dilute it into the protein solution to the recommended final concentration (e.g., 5x).
-
-
Fragment Preparation:
-
Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Create a working plate by diluting the stock to 10 mM in the assay buffer.
-
-
Assay Plate Setup (384-well format):
-
To each well, add 10 µL of the protein-dye mixture.
-
Add 100 nL of the fragment working solution to the appropriate wells for a final fragment concentration of 100 µM.
-
Include positive controls (known binder, if available) and negative controls (DMSO vehicle).
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min, while monitoring fluorescence.
-
-
Data Analysis:
-
Determine the Tm for each well by fitting the melt curve data to a Boltzmann equation.
-
Calculate the thermal shift (ΔTm) = Tm (with fragment) - Tm (DMSO control).
-
A ΔTm of ≥ 2°C is typically considered a significant hit, though this threshold should be determined based on assay variability.[18]
-
Hit Validation: Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free biophysical technique used to confirm direct binding and determine binding affinity and kinetics.[19][21] It serves as an excellent orthogonal method to validate hits from the primary screen.[22]
Protocol: SPR Validation
-
Chip Preparation and Protein Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the surface using a standard amine coupling kit (EDC/NHS).
-
Immobilize the target protein to the desired level (e.g., 8,000-10,000 Response Units) on a flow cell.
-
Deactivate the remaining active esters with ethanolamine.
-
Use an adjacent flow cell as a reference surface (activated and deactivated without protein immobilization).
-
-
Binding Analysis:
-
Prepare a dilution series of the fragment (e.g., 1 mM, 500 µM, 250 µM, 125 µM, 62.5 µM) in running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).
-
Inject the fragment solutions over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the binding response in real-time. Include buffer-only injections for double referencing.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the buffer injection data from the active flow cell data.
-
Plot the steady-state binding response against the fragment concentration.
-
Fit the data to a 1:1 steady-state affinity model to determine the dissociation constant (KD).
-
Hit Confirmation: Biochemical/Functional Assay
For enzymatic targets, a biochemical assay is crucial to determine if the binding event observed in biophysical assays translates to a functional consequence (inhibition or activation).
Protocol: Generic Kinase Inhibition Assay (Example)
-
Assay Setup:
-
Prepare a reaction mixture containing the kinase, its substrate (e.g., a peptide), and ATP in kinase assay buffer.
-
Prepare a serial dilution of the fragment in DMSO, then dilute into the assay buffer.
-
-
Inhibition Measurement:
-
Add the fragment dilutions to the wells of a microplate.
-
Initiate the reaction by adding the enzyme/substrate/ATP mixture.
-
Incubate for a predetermined time at the optimal temperature.
-
Stop the reaction and measure the product formation using a suitable detection method (e.g., luminescence, fluorescence).
-
-
Data Analysis:
-
Calculate the percent inhibition for each fragment concentration relative to DMSO controls.
-
Plot percent inhibition versus log[fragment concentration] and fit the data to a dose-response curve to determine the IC50 value.
-
Data Interpretation and Hit Progression
A successful screening cascade will yield validated hits with confirmed binding and functional activity. The quality of a fragment hit is often assessed by its Ligand Efficiency (LE) .
Ligand Efficiency (LE): LE is a metric that relates the binding affinity of a molecule to its size (number of heavy, non-hydrogen atoms).[9][23][24][25] It helps prioritize smaller fragments that bind more efficiently.
-
Formula: LE = -ΔG / N
-
Where ΔG is the Gibbs free energy of binding (ΔG = RTlnKD)
-
N is the number of heavy atoms in the fragment.
-
A higher LE value (typically >0.3 kcal/mol per heavy atom) indicates a more efficient binder and a more promising starting point for optimization.[23]
Hypothetical Screening Results:
| Assay | Parameter | Result for Fragment | Interpretation |
| TSA | ΔTm | +3.5 °C | Significant stabilization, indicating direct binding. |
| SPR | KD | 450 µM | Confirms direct binding with typical fragment-level affinity. |
| Biochemical | IC50 | 800 µM | Demonstrates functional activity linked to binding. |
| Ligand Efficiency | LE | 0.35 kcal/mol/heavy atom | High-quality hit, indicating efficient binding. |
Conclusion
This compound represents a high-quality, versatile fragment for FBDD campaigns. Its adherence to the "Rule of Three," combined with its 3D character and rich functionality, makes it an excellent tool for exploring the binding sites of diverse biological targets. The detailed protocols provided herein offer a robust framework for identifying and validating hits, forming the crucial first step in a structure-guided drug discovery program. The successful identification of this fragment as a hit, characterized by a strong LE, provides a solid foundation for subsequent lead optimization efforts.
References
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 3. onenucleus.com [onenucleus.com]
- 4. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 5. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 7. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. real.mtak.hu [real.mtak.hu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [PDF] The 'rule of three' for fragment-based drug discovery: where are we now? | Semantic Scholar [semanticscholar.org]
- 12. nanotempertech.com [nanotempertech.com]
- 13. researchgate.net [researchgate.net]
- 14. Practical Fragments: Pushing the Rule of 3 [practicalfragments.blogspot.com]
- 15. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 17. med.stanford.edu [med.stanford.edu]
- 18. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. ichorlifesciences.com [ichorlifesciences.com]
- 22. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 23. grokipedia.com [grokipedia.com]
- 24. quora.com [quora.com]
- 25. Ligand efficiency - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Biological Assay of Pyrazole Derivatives
Introduction: The Versatility of the Pyrazole Scaffold in Drug Discovery
Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, represents a cornerstone scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their successful development as therapeutic agents across various disease areas.[3][4] Notable examples include the anti-inflammatory drug celecoxib, the antipsychotic CDPPB, and the anti-obesity agent rimonabant.[2] The versatility of the pyrazole ring, which allows for diverse substitutions, enables the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key biological assays used to characterize and advance pyrazole derivatives.
The protocols detailed herein are designed to be robust and reproducible, providing a framework for evaluating the anticancer, antimicrobial, and anti-inflammatory potential of novel pyrazole compounds. Each section delves into the scientific principles behind the assay, offers a detailed, step-by-step protocol, and explains the rationale for critical experimental choices.
I. Anticancer Activity: Assessing Cytotoxicity and Cell Viability
A primary focus in the development of novel pyrazole derivatives is their potential as anticancer agents.[5][6] A fundamental first step in this evaluation is to determine a compound's cytotoxic effect on various cancer cell lines.[7][8] The MTT assay is a widely adopted, reliable, and high-throughput colorimetric method for this purpose.[9]
Scientific Principle: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of living cells.[10][11] Viable cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[11] This allows for the quantification of cell viability and, conversely, the cytotoxic effects of a test compound.[10]
Experimental Protocol: MTT Cell Viability Assay
This protocol is a generalized procedure and may require optimization based on the specific cell line and pyrazole derivative being tested.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[5][12]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[9][13]
-
Test pyrazole derivatives dissolved in a suitable solvent (e.g., DMSO)
-
96-well flat-bottom microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of ~630 nm)[11]
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[13]
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole derivatives in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle-only controls (negative control) and a known cytotoxic agent (positive control).
-
Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).[7][8]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[9][13]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. It is recommended to also measure at a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.[5]
Rationale Behind Experimental Choices:
-
Cell Density: Seeding an appropriate number of cells is crucial. Too few cells will result in a low signal, while too many can lead to overgrowth and nutrient depletion, affecting the metabolic rate and the assay's accuracy.
-
Exposure Time: The incubation period with the test compound is dependent on its mechanism of action. Shorter times may be sufficient for acutely toxic compounds, while longer times may be necessary for compounds that affect cell proliferation.
-
Solubilization Agent: The choice between SDS-HCl and DMSO can depend on the cell line and experimental setup. DMSO is a faster solubilizing agent, but SDS can provide more consistent results by lysing the cells and preventing interference from cellular components.
Diagram of the MTT Assay Workflow
Caption: Workflow for assessing anticancer activity using the MTT assay.
II. Antimicrobial Activity: Gauging the Inhibitory Potential
Pyrazole derivatives have shown considerable promise as antimicrobial agents, active against a range of pathogenic bacteria and fungi.[14][15] Initial screening of antimicrobial activity is often performed qualitatively using diffusion assays, followed by quantitative determination of the minimum inhibitory concentration (MIC).[14][16]
Scientific Principle: Broth Microdilution for MIC Determination
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[17] The MIC is defined as the lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation.[17] This assay involves challenging a standardized inoculum of the test microorganism with serial dilutions of the pyrazole derivative in a liquid growth medium.[18]
Experimental Protocol: Broth Microdilution Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and may need adjustments for specific microbial strains.
Materials:
-
Test bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[14]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[17]
-
Sterile 96-well microtiter plates
-
Test pyrazole derivatives dissolved in DMSO
-
Standard antibiotic/antifungal drugs (e.g., Ciprofloxacin, Fluconazole) as positive controls[14]
-
Incubator (35-37°C for bacteria, 30°C for fungi)[17]
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Inoculum Preparation:
-
Prepare a fresh overnight culture of the test microorganism.
-
Dilute the culture in the appropriate broth to achieve a standardized concentration, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[17]
-
Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]
-
-
Compound Dilution in Plate:
-
Dispense 100 µL of broth into wells 2 through 12 of a 96-well plate.[17]
-
Add 200 µL of the pyrazole derivative stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.[17]
-
Well 11 will serve as the growth control (inoculum, no compound), and well 12 as the sterility control (broth only).[17]
-
-
Inoculation:
-
Inoculate wells 1 through 11 with 100 µL of the prepared bacterial or fungal suspension. The final volume in each well will be 200 µL.[17]
-
-
Incubation:
-
Incubate the plate at the appropriate temperature for 16-24 hours.[17]
-
-
MIC Determination:
Rationale Behind Experimental Choices:
-
Standardized Inoculum: Using a standardized inoculum ensures that the results are reproducible and comparable across different experiments and laboratories.
-
Serial Dilution: This method allows for the efficient testing of a wide range of compound concentrations to pinpoint the MIC.
-
Controls: The inclusion of growth and sterility controls is essential to validate the assay. The growth control ensures that the microorganism is viable, while the sterility control confirms that the medium is not contaminated.
Diagram of Broth Microdilution Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
III. Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
Many pyrazole-based compounds exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[19][20] Celecoxib is a prime example of a selective COX-2 inhibitor.[21] Assessing the inhibitory activity and selectivity of new pyrazole derivatives against COX-1 and COX-2 is a critical step in their development as anti-inflammatory drugs.[22]
Scientific Principle: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.[19] COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H₂, a precursor for various pro-inflammatory prostaglandins.[19] The assay typically measures the amount of prostaglandin produced, often through a colorimetric or fluorometric method.[19][23] By running parallel assays with both COX-1 and COX-2, the selectivity of the inhibitor can be determined.[21]
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)
This protocol is a generalized method based on commercially available kits.
Materials:
-
Purified COX-1 and COX-2 enzymes (human or ovine)[19]
-
COX Assay Buffer
-
Heme cofactor
-
COX Probe (fluorometric)
-
Arachidonic acid (substrate)
-
Test pyrazole derivatives and known inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) dissolved in DMSO[19]
-
96-well opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.
-
Assay Plate Setup:
-
Enzyme Addition and Pre-incubation:
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.[19]
-
-
Fluorescence Measurement:
-
Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period. The rate of increase in fluorescence is proportional to the COX activity.[19]
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition of COX activity for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value for both COX-1 and COX-2.[19]
-
Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.[22]
Rationale Behind Experimental Choices:
-
Pre-incubation: Allowing the inhibitor to pre-incubate with the enzyme before adding the substrate is important for time-dependent inhibitors and ensures that the binding equilibrium is reached.
-
Enzyme Source: Using human recombinant enzymes is preferred for greater relevance to human pathophysiology.[23]
-
Kinetic Measurement: Measuring the reaction rate over time provides more accurate data than a single endpoint reading, especially for identifying compounds that may interfere with the detection method.
Diagram of COX Inhibition Pathway and Assay Logic
Caption: Inhibition of COX-2 by pyrazole derivatives in the inflammatory pathway.
IV. Data Presentation and Interpretation
For clarity and comparative analysis, quantitative data from these assays should be summarized in tables.
Table 1: Example Data Summary for Anticancer Activity of Pyrazole Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) |
| PYR-001 | MCF-7 | 10.5 |
| PYR-001 | HCT-116 | 15.2 |
| PYR-002 | MCF-7 | 5.8 |
| PYR-002 | HCT-116 | 7.1 |
| Doxorubicin | MCF-7 | 0.9 |
| Doxorubicin | HCT-116 | 1.2 |
Table 2: Example Data Summary for Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| PYR-003 | 8 | 16 | 32 |
| PYR-004 | 4 | 8 | 16 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
Table 3: Example Data Summary for COX Inhibition Activity of Pyrazole Derivatives
| Compound ID | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (SI) |
| PYR-005 | 850 | 45 | 18.9 |
| PYR-006 | >10,000 | 150 | >66.7 |
| Celecoxib | 1500 | 15 | 100 |
Conclusion
The protocols outlined in this guide provide a robust framework for the initial biological characterization of novel pyrazole derivatives. By systematically evaluating their anticancer, antimicrobial, and anti-inflammatory properties, researchers can identify promising lead compounds for further development. Adherence to these standardized methods ensures the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug discovery pipeline. The inherent versatility of the pyrazole scaffold continues to make it a privileged structure in the quest for new and effective medicines.
References
- 1. ijnrd.org [ijnrd.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. benchchem.com [benchchem.com]
- 18. Protocol for Bacterial Cell Inhibition Assay – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 19. benchchem.com [benchchem.com]
- 20. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Application Note: Spectroscopic and Spectrometric Characterization of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid
Abstract
This application note provides a comprehensive guide to the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Detailed protocols for sample preparation and data acquisition are presented, along with an in-depth analysis of the resulting ¹H NMR, ¹³C NMR, and mass spectra. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the structural elucidation and purity assessment of novel chemical entities.
Introduction
This compound is a molecule that incorporates both a pyrazole and a tetrahydropyran moiety. The pyrazole ring is a common scaffold in many biologically active compounds, exhibiting a wide range of pharmacological activities.[1][2] The tetrahydropyran ring is also a prevalent feature in many natural products and pharmaceuticals, often influencing solubility and metabolic stability.[3] Accurate and unambiguous structural confirmation of such molecules is a critical step in the drug discovery and development process. This note details the application of NMR and mass spectrometry, two powerful analytical techniques, for the comprehensive characterization of this compound.
Predicted Spectroscopic and Spectrometric Data
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring, the tetrahydropyran ring, and the carboxylic acid.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrazole H-3 | ~8.0 - 8.2 | Singlet | - |
| Pyrazole H-5 | ~7.8 - 8.0 | Singlet | - |
| THP Methine H-4 (CH-N) | ~4.4 - 4.6 | Multiplet | |
| THP Methylene H-2, H-6 (axial) | ~3.4 - 3.6 | Multiplet | |
| THP Methylene H-2, H-6 (equatorial) | ~3.9 - 4.1 | Multiplet | |
| THP Methylene H-3, H-5 (axial) | ~1.8 - 2.0 | Multiplet | |
| THP Methylene H-3, H-5 (equatorial) | ~2.1 - 2.3 | Multiplet | |
| Carboxylic Acid OH | >12.0 | Broad Singlet | - |
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid C=O | ~165 - 170 |
| Pyrazole C-3 | ~140 - 142 |
| Pyrazole C-5 | ~130 - 132 |
| Pyrazole C-4 | ~110 - 112 |
| THP Methine C-4 (CH-N) | ~58 - 62 |
| THP Methylene C-2, C-6 | ~66 - 68 |
| THP Methylene C-3, H-5 | ~32 - 35 |
Predicted Mass Spectrometry Data
Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation analysis. The molecular weight of this compound is 196.21 g/mol .
-
Electrospray Ionization (ESI-MS):
-
Positive Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 197.22.
-
Negative Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 195.20.
-
-
Fragmentation Pattern: Common fragmentation pathways for N-substituted pyrazoles involve the loss of N₂ and HCN from the molecular ion or its protonated form.[1][4] The tetrahydropyran ring may undergo ring-opening or loss of small neutral molecules.
Experimental Protocols
NMR Spectroscopy
3.1.1. Sample Preparation
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the carboxylic acid proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
3.1.2. Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and connecting different spin systems.
-
References
Application Note: A Guide to the Synthesis and Characterization of Metal-Organic Frameworks Using 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic Acid
Abstract
Metal-Organic Frameworks (MOFs) represent a frontier class of crystalline porous materials, constructed from metal ions or clusters linked by organic ligands.[1][2] The rational design of the organic linker is paramount as it dictates the resulting framework's topology, porosity, and functional properties.[3] This application note provides a comprehensive guide to the use of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid, a bifunctional ligand, in the synthesis of novel MOFs. We present the scientific rationale for its selection, a detailed protocol for a representative solvothermal MOF synthesis, and a complete workflow for its physicochemical characterization. This guide is intended for researchers in materials science, chemistry, and drug development seeking to explore new MOF structures with potentially enhanced stability and functionality.
Introduction: The Strategic Design of a Novel MOF Ligand
The versatility of MOFs stems from the modularity of their components. The choice of the organic linker is a critical design parameter that allows for the fine-tuning of the material's properties for specific applications, including gas storage, catalysis, and sensing.[1][3] The ligand, This compound , offers a unique combination of structural motifs:
-
Pyrazole-4-carboxylic Acid Moiety: This core structure is a well-established and robust linker in MOF chemistry. The pyrazole ring provides a rigid, N-heterocyclic coordination site, while the carboxylic acid group readily coordinates with metal centers to form stable, extended frameworks.[2][4]
-
Tetrahydro-2H-pyran (THP) Group: The incorporation of a saturated, non-aromatic THP ring introduces several advantageous features. It imparts significant conformational flexibility compared to purely rigid aromatic linkers, which can lead to novel and complex network topologies.[5] Furthermore, the ether oxygen within the THP ring can act as a hydrogen bond acceptor, potentially improving the MOF's stability and its affinity for polar guest molecules.
This combination of a proven coordination group with a flexible, functional substituent makes this ligand a promising candidate for constructing MOFs with unique structural and chemical properties.
Protocol I: Ligand Synthesis
Rationale: This synthetic route is chosen for its reliability and high yield. Using ethyl 4-pyrazolecarboxylate protects the carboxylic acid during the N-alkylation step. A strong base like sodium hydride is used to deprotonate the pyrazole nitrogen, creating a potent nucleophile. The subsequent hydrolysis under basic conditions is a standard and efficient method for converting the ester to the desired carboxylic acid.
Step-by-Step Protocol:
-
Step 2a: N-Alkylation.
-
To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add ethyl 4-pyrazolecarboxylate (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Add 4-bromotetrahydro-2H-pyran (1.1 eq) dropwise.
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring progress by TLC.
-
After completion, cool the mixture to room temperature and carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate.
-
-
Step 2b: Saponification.
-
Dissolve the purified ester from the previous step in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of ~3 using 1M HCl.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product, this compound.
-
Protocol II: Representative MOF Synthesis (GEM-MOF-1)
This section details a representative solvothermal synthesis of a zinc-based MOF, designated "GEM-MOF-1," using the title ligand.
Rationale: Solvothermal synthesis is the most common method for producing high-quality, crystalline MOFs.[6] Zinc (II) is selected as the metal node due to its versatile coordination geometry, often leading to robust and porous frameworks.[7] DMF is used as a high-boiling point solvent, which is typical for this type of synthesis. The reaction is conducted in a sealed vessel to allow the pressure and temperature to build, facilitating the crystallization process.
Step-by-Step Protocol:
-
Reagent Preparation: In a 20 mL glass scintillation vial, combine:
-
This compound (e.g., 42 mg, 0.2 mmol).
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (e.g., 60 mg, 0.2 mmol).
-
N,N-Dimethylformamide (DMF) (10 mL).
-
-
Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Solvothermal Reaction:
-
Seal the vial tightly with a Teflon-lined cap.
-
Place the vial in a preheated programmable oven.
-
Heat to 100 °C over 2 hours and hold at 100 °C for 48 hours.
-
Allow the oven to cool slowly to room temperature over 24 hours.
-
-
Isolation and Purification:
-
Colorless, crystalline solids should be visible at the bottom of the vial.
-
Decant the mother liquor.
-
Wash the crystals by immersing them in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted starting materials.
-
Perform a solvent exchange by immersing the crystals in methanol (3 x 10 mL) for 8 hours each time.
-
-
Activation:
-
Decant the methanol and transfer the crystalline product to a vacuum oven.
-
Heat the sample under dynamic vacuum at 120 °C for 12 hours to remove residual solvent molecules from the pores.
-
The resulting activated MOF, GEM-MOF-1 , is now ready for characterization.
-
Diagram of the MOF Synthesis Workflow:
Caption: Workflow for the synthesis of GEM-MOF-1.
Physicochemical Characterization
To confirm the successful synthesis and evaluate the properties of the MOF, a suite of characterization techniques is essential.[8]
Rationale: Each technique provides a unique and complementary piece of information. PXRD confirms the bulk crystallinity and phase purity. FTIR verifies that the ligand has coordinated to the metal centers. TGA reveals the thermal stability and the temperature at which guest solvents are removed. Finally, N₂ sorption analysis provides critical data on the porosity and surface area of the activated material.
| Technique | Purpose | Expected Outcome for GEM-MOF-1 |
| Powder X-Ray Diffraction (PXRD) | To verify the crystallinity and phase purity of the bulk sample. | A unique diffraction pattern with sharp peaks, confirming a well-ordered crystalline structure. The pattern should differ from that of the starting materials. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the carboxylate group to the metal center. | Disappearance or significant shift of the broad O-H stretch (~3000 cm⁻¹) and the C=O stretch (~1700 cm⁻¹) of the carboxylic acid, with the appearance of new asymmetric (~1610 cm⁻¹) and symmetric (~1400 cm⁻¹) carboxylate stretches. |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and solvent content. | An initial weight loss below ~150 °C corresponding to the removal of guest solvent molecules, followed by a stable plateau until framework decomposition at higher temperatures (e.g., >350 °C). |
| N₂ Sorption Analysis (BET Method) | To determine the specific surface area and pore volume of the activated MOF. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A calculated Brunauer-Emmett-Teller (BET) surface area. |
Diagram of the Characterization Workflow:
Caption: Standard workflow for MOF characterization.
Potential Applications & Outlook
The unique structural features of MOFs derived from this compound suggest several promising applications:
-
Selective Gas Adsorption: The flexible THP group and polar ether functionality could lead to frameworks with high selectivity for polar gases like CO₂ or SO₂ over nonpolar ones like N₂ or CH₄.[9]
-
Drug Delivery: The biocompatibility of the pyran ring, a common motif in many natural products and pharmaceuticals, makes these MOFs interesting candidates for controlled drug release systems.[10]
-
Heterogeneous Catalysis: The porous structure could host catalytic metal species, and the functional ligand itself might participate in catalytic transformations.[11]
Future work should focus on synthesizing a family of these MOFs with different metal ions (e.g., Zr, Cu, Co) to explore how the metal node influences the final structure and properties. Post-synthetic modification of the THP group could also be explored to introduce additional functionalities.
References
- 1. researchgate.net [researchgate.net]
- 2. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. leapchem.com [leapchem.com]
- 11. researchgate.net [researchgate.net]
High-Throughput Screening Assays for Pyrazole Compounds: A Detailed Guide for Drug Discovery Professionals
Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and favorable physicochemical properties have led to its incorporation into a multitude of clinically successful drugs across a wide range of therapeutic areas.[3][4] Pyrazole-containing compounds are well-represented in the pharmaceutical market, with over 50 synthetic medicines available globally and more than 30 approved by the U.S. Food and Drug Administration (FDA) since 2011.[5]
The success of the pyrazole core can be attributed to its ability to engage in various non-covalent interactions, including hydrogen bonding, and its role as a bioisostere for other aromatic systems, which can enhance pharmacokinetic properties.[5] This has resulted in the development of pyrazole-based drugs targeting a diverse array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory and infectious diseases.[6][7][8] Notable examples of blockbuster drugs featuring a pyrazole moiety include the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and a host of kinase inhibitors for cancer therapy such as Crizotinib and Ruxolitinib.[3][6] The continued exploration of pyrazole libraries through high-throughput screening (HTS) remains a cornerstone of modern drug discovery, promising the identification of novel therapeutic agents.[9]
This document provides a comprehensive guide to the application of HTS assays for the discovery and characterization of bioactive pyrazole compounds. It is intended for researchers, scientists, and drug development professionals seeking to leverage HTS technologies to explore the therapeutic potential of pyrazole-based chemical libraries.
Section 1: High-Throughput Screening Workflow for Pyrazole Libraries
A typical HTS campaign for a pyrazole library follows a multi-stage process designed to efficiently identify and validate promising hit compounds. This workflow ensures that resources are focused on the most promising candidates for further development.
References
- 1. ijrpr.com [ijrpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Review of new pyrazole compounds and their pharmacological actions [wisdomlib.org]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Pyrazole Carboxylic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole carboxylic acids. This guide provides in-depth troubleshooting advice and practical solutions to the unique purification challenges posed by this important class of heterocyclic compounds. The inherent properties of pyrazole carboxylic acids—such as their zwitterionic potential, high polarity, and propensity for regioisomeric impurity formation—demand carefully considered purification strategies. This document is structured to help you diagnose common issues and select the most effective purification technique for your specific compound.
Section 1: Initial Assessment & Impurity Profiling (FAQ)
A successful purification begins with a thorough understanding of your crude material. Identifying the nature and quantity of impurities is the critical first step.
Q1: What are the most common impurities I should expect in my crude pyrazole carboxylic acid?
A: Impurities largely depend on the synthetic route, but several types are common. These include unreacted starting materials, regioisomers (e.g., 1,3- vs. 1,5-disubstituted pyrazoles), and byproducts from side reactions. In multi-step syntheses, intermediates from previous steps can also be present.[1] One-pot syntheses, while efficient, may generate a complex mixture of ketones and β-diketones as intermediates.[1]
Q2: Which analytical techniques are best for identifying these impurities before I attempt purification?
A: A multi-pronged analytical approach is recommended for a comprehensive impurity profile.
-
¹H and ¹³C NMR Spectroscopy: This is indispensable for structural elucidation and identifying isomers.[2] Pay close attention to the chemical shifts and coupling constants of the pyrazole ring protons and the substituents.[3][4]
-
Mass Spectrometry (MS): Techniques like ESI or EI can help identify the molecular weights of impurities. High-resolution mass spectrometry (HRMS) is particularly useful for confirming molecular formulas.[2]
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method is crucial for assessing purity and quantifying impurities. It can also help in tracking the progress of the purification.
Section 2: Purification Strategy Selection
The choice of purification method depends on the physical properties of your compound and the nature of the impurities. The following decision tree can guide your selection process.
Caption: Decision workflow for selecting a primary purification strategy.
Section 3: Troubleshooting Recrystallization
Recrystallization is often the most efficient method for purifying solid compounds. However, pyrazole carboxylic acids can present unique challenges.
Q1: My compound "oils out" instead of crystallizing. What should I do?
A: "Oiling out" typically occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.[5][6]
-
Solution 1: Re-dissolve and Cool Slowly. Heat the solution until the oil completely redissolves. If necessary, add a minimal amount of additional hot solvent. Then, allow the solution to cool much more slowly. Gradual cooling is key to forming well-defined crystals.[5] You can achieve this by leaving the flask on a hot plate that is turned off, or by insulating the flask.
-
Solution 2: Change the Solvent System. If slow cooling fails, your solvent may be unsuitable. Try a solvent with a lower boiling point. Alternatively, using a solvent pair can be effective.[6] Dissolve your compound in a minimum of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Heat to clarify and then cool slowly.
Q2: I'm not sure which solvent to use. How do I choose an appropriate one?
A: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. For pyrazole carboxylic acids, which are often polar, polar solvents are a good starting point.[7] However, if the polarity of the solvent and solute are too similar, the compound may be too soluble even at room temperature.[5]
Table 1: Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | Good for highly polar compounds, but can lead to oiling out if the compound has a low melting point.[8] |
| Ethanol | 78 | High | A very general and effective solvent for many organic compounds, including those with some polarity.[8] |
| Ethyl Acetate | 77 | Medium | Often a good choice for compounds of intermediate polarity. |
| Toluene | 111 | Low | Can be effective for less polar pyrazole derivatives.[9] |
| Hexane/Ethyl Acetate | Variable | Variable | A common solvent pair that allows for fine-tuning of polarity. |
| n-Hexane/Acetone | Variable | Variable | Another versatile solvent mixture suitable for a range of polarities.[8] |
Step-by-Step Protocol for Solvent Screening:
-
Place a small amount of your crude compound (10-20 mg) into several test tubes.
-
Add a small amount of a different solvent to each tube at room temperature. Observe the solubility. A good candidate solvent will not dissolve the compound at this stage.
-
Heat the test tubes that showed poor room temperature solubility. A good solvent will dissolve the compound completely upon heating.
-
Allow the heated solutions to cool to room temperature, and then in an ice bath. The best solvent will yield a large amount of crystalline solid.
Section 4: Navigating Column Chromatography
When recrystallization is ineffective, column chromatography is the next logical step. The acidic nature of pyrazole carboxylic acids can lead to issues like peak tailing on standard silica gel.
Q1: My compound is streaking/tailing on the silica column. Why is this happening and how can I fix it?
A: Peak tailing of acidic compounds on silica gel is often caused by strong interactions between the carboxylic acid group and the acidic silanol groups (Si-OH) on the silica surface.[10] This can lead to poor separation and low recovery.
-
Solution: Modify the Mobile Phase. Adding a small amount of an acid to your mobile phase can suppress the ionization of your pyrazole carboxylic acid, minimizing its interaction with the silica gel. A common practice is to add 0.1-1% of acetic acid or formic acid to the eluent. This protonates the compound, making it less polar and reducing tailing.[11] For reverse-phase chromatography, acidifying the mobile phase is also a standard practice to ensure acidic compounds are in their neutral form, which increases retention.[11] A good rule of thumb is to adjust the mobile phase pH to be at least 2 units below the pKa of your compound.[11]
Section 5: Optimizing Liquid-Liquid Extraction
Acid-base extraction is a powerful technique to separate acidic, basic, and neutral compounds from one another and can be an excellent first-pass purification step.[12][13][14]
Q1: What is the optimal pH for extracting my pyrazole carboxylic acid into an aqueous layer?
A: To extract your acidic compound from an organic solvent into an aqueous layer, you need to convert it into its more water-soluble salt form. This is achieved by washing the organic layer with a basic aqueous solution.
-
Rationale: The choice of base depends on the pKa of your carboxylic acid. A solution of sodium bicarbonate (a weak base) is often sufficient to deprotonate a carboxylic acid. To ensure complete deprotonation, the pH of the aqueous solution should be at least two to three units above the pKa of the carboxylic acid.[13] After separating the layers, the aqueous layer containing the salt of your compound can be re-acidified (e.g., with HCl) to a pH at least two to three units below the pKa, which will precipitate the pure acid.[13]
Caption: Workflow for a typical acid-base extraction of a pyrazole carboxylic acid.
Q2: I'm forming a stable emulsion during the extraction. How can I break it?
A: Emulsions are common when performing liquid-liquid extractions and can make layer separation difficult.
-
Solution 1: Add Brine. Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.
-
Solution 2: Gentle Swirling. Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers. This is often sufficient for the acid-base reaction to occur without creating a stable emulsion.
-
Solution 3: Filtration. In difficult cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.
Section 6: Final Purity Assessment & Drying
After purification, it is essential to confirm the purity of your compound and ensure it is free of residual solvents.
Q1: How can I be sure my final compound is pure and free of residual solvent?
A:
-
Purity Analysis: Use the same analytical techniques as in the initial assessment (NMR, HPLC, MS) to confirm the absence of impurities. For solids, obtaining a sharp melting point that matches literature values is a good indicator of purity.
-
Solvent Removal: ¹H NMR is particularly effective for detecting residual solvents. Signals from common solvents like ethyl acetate, hexane, or ethanol are easily identifiable. To remove residual solvents, dry the compound under high vacuum, possibly with gentle heating if the compound is thermally stable.
By systematically addressing these common challenges, researchers can significantly improve the efficiency and success rate of purifying pyrazole carboxylic acids, leading to higher quality materials for drug discovery and development.
References
- 1. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 5. Recrystallization [wiredchemist.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. uhplcs.com [uhplcs.com]
- 11. biotage.com [biotage.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis
Document ID: PS-TSG-24-01 Last Updated: December 31, 2025
Introduction
The pyrazole nucleus is a cornerstone in modern medicinal chemistry and drug development, forming the structural core of numerous FDA-approved therapeutics like Celecoxib and various kinase inhibitors.[1] Its prevalence demands robust and efficient synthetic methodologies. The classical Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains a primary route, though numerous other effective methods exist.[2][3][4]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of pyrazole synthesis, optimize your reaction conditions, and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for synthesizing substituted pyrazoles?
A1: The most prevalent and straightforward method is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative.[2][5][6] This method, famously known as the Knorr pyrazole synthesis, is highly versatile, allowing for the preparation of a wide array of polysubstituted pyrazoles by simply varying the substituents on both precursors.[2][4]
Q2: How do I choose the appropriate starting materials for my target pyrazole?
A2: The choice is dictated by the desired substitution pattern on the final pyrazole ring.
-
For 1,3,5-substituted pyrazoles: Start with a substituted hydrazine (determines the N1-substituent) and an unsymmetrical 1,3-diketone (determines the C3 and C5 substituents).[2][3]
-
For 1,4-disubstituted pyrazoles: These are more challenging to access via classical condensation. A newer approach involves the ruthenium-catalyzed hydrogen transfer from 1,3-diols in the presence of alkyl hydrazines.[7]
-
For tetrasubstituted pyrazoles: Methods like the reaction of Baylis–Hillman adducts with monosubstituted hydrazine hydrochlorides can be employed.[8]
Q3: What are the key advantages of using microwave-assisted synthesis for pyrazoles?
A3: Microwave-assisted organic synthesis (MAOS) offers several significant advantages over conventional heating methods. These include dramatically reduced reaction times (often from hours to minutes), frequently higher product yields, and cleaner reaction profiles, which can simplify purification.[1][9] This makes it an excellent tool for rapid library synthesis in a drug discovery setting.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Product Yield
A low or nonexistent yield is a common frustration. The issue can typically be traced back to starting material quality, suboptimal reaction conditions, or competing side reactions.[6][10]
Potential Cause & Solution Workflow:
-
Cause 1a: Impure or Degraded Starting Materials
-
Insight: Hydrazine derivatives can degrade over time, especially if exposed to air and light. Impurities in the 1,3-dicarbonyl compound can lead to unwanted side reactions.[10]
-
Solution: Ensure the purity of your starting materials. Use a freshly opened bottle of the hydrazine derivative or purify it before use. Confirm the purity of the dicarbonyl compound by NMR or GC-MS.[10]
-
-
Cause 1b: Suboptimal Reaction Conditions
-
Insight: Temperature, reaction time, and solvent play a critical role. Some reactions require a catalyst to proceed at a reasonable rate, while others may fail if the temperature is too high, leading to decomposition.[10]
-
Solution: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.[10] Systematically screen different solvents and temperatures. For the Knorr synthesis, acidic catalysis is often beneficial and can significantly improve the rate of reaction.[11]
-
-
Cause 1c: Inefficient Catalyst
-
Insight: Many pyrazole syntheses are catalyzed. An inappropriate or inactive catalyst will result in poor conversion. For instance, some reactions require a Lewis acid, while others proceed better with a Brønsted acid or base.
-
Solution: If using a catalyst, ensure it is active. For acid-catalyzed reactions, a few drops of glacial acetic acid or a catalytic amount of p-toluenesulfonic acid can be effective.[1] In some cases, nano-catalysts like nano-ZnO have been shown to be highly efficient, especially in aqueous media.[2][12]
-
Problem 2: Formation of a Regioisomeric Mixture
When using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, the formation of two different pyrazole regioisomers is a frequent and significant challenge.[10][13]
Potential Cause & Solution Workflow:
-
Cause 2a: Competing Nucleophilic Attack
-
Insight: The regiochemical outcome is determined by the initial nucleophilic attack of a hydrazine nitrogen onto one of the two non-equivalent carbonyl carbons. This is governed by a delicate balance of steric and electronic factors.[10][13] The more electrophilic carbonyl is typically attacked first.[13]
-
Solution 1: Exploit Electronic Effects: Introduce a strong electron-withdrawing group (e.g., -CF₃) on the dicarbonyl component. The carbonyl carbon adjacent to this group becomes significantly more electrophilic, directing the initial attack and favoring the formation of one regioisomer.[13]
-
Solution 2: Modify the Solvent: This is a powerful yet often overlooked strategy. Switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity.[14] For example, the reaction of methylhydrazine with a trifluoromethyl-1,3-diketone in ethanol might yield a mixture, while the same reaction in HFIP can provide the desired 3-trifluoromethyl isomer with >95% selectivity.[14]
-
-
Cause 2b: pH Influence
-
Insight: The reaction pH can alter the nucleophilicity of the two different nitrogen atoms in a substituted hydrazine and influence which one attacks first.[10][13]
-
Solution: Systematically evaluate the reaction under different pH conditions. Acidic conditions (e.g., using hydrazine hydrochloride in ethanol) might favor one isomer, while neutral or slightly basic conditions could favor the other.[10]
-
Problem 3: Difficult Product Purification
Even with a high yield, purification can be challenging due to persistent impurities or byproducts.
-
Cause 3a: Colored Impurities from Hydrazine
-
Insight: The reaction mixture, particularly when using arylhydrazines, can develop a dark color due to the formation of oxidative byproducts.[10]
-
Solution: Performing the reaction under an inert atmosphere (N₂ or Argon) can minimize oxidative side reactions. A charcoal treatment of the crude product solution before crystallization can effectively remove many colored impurities.[10]
-
-
Cause 3b: Product is Difficult to Crystallize
-
Insight: The crude product may precipitate as an oil rather than a crystalline solid, making isolation by filtration difficult.
-
Solution: If the product oils out, try adding a small amount of a "good" solvent to dissolve the oil while heating, then cool slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can induce crystallization. If recrystallization fails, column chromatography on silica gel is a reliable alternative.[10] For basic pyrazole compounds that may streak on silica, deactivating the silica with triethylamine (e.g., 1% in the eluent) can lead to much better separation.[15]
-
-
Cause 3c: Product is Unstable on Silica Gel
-
Insight: Some highly functionalized or N-H pyrazoles can be sensitive to the acidic nature of standard silica gel, leading to decomposition on the column.
-
Solution: Use deactivated neutral alumina for chromatography instead of silica gel.[15] Alternatively, you can purify the compound via an acid-base extraction. Dissolve the crude material in an organic solvent, extract with an aqueous acid (like 1M HCl) to protonate the pyrazole and pull it into the aqueous layer, wash the organic layer to remove neutral impurities, then basify the aqueous layer and extract the pure pyrazole back into an organic solvent.[15][16]
-
Data & Protocols
Table 1: Influence of Reaction Parameters on Pyrazole Synthesis
| Parameter | Condition | General Effect on Yield/Selectivity | Rationale & Key Considerations |
| Temperature | Low (RT) vs. High (Reflux) | Higher temperatures generally increase reaction rate but may decrease selectivity and promote side reactions.[17] | Optimization is key. Microwave heating can provide rapid, uniform heating to high temperatures, often improving yields.[1][18] |
| Solvent | EtOH, AcOH, DMF, HFIP | Solvent polarity and hydrogen bonding ability can drastically affect regioselectivity.[13][14] | Fluorinated alcohols like HFIP can stabilize key intermediates through hydrogen bonding, dramatically improving regioselectivity in certain cases.[14] |
| Catalyst | None, Acidic (AcOH), Basic (DBU), Lewis Acid (AgOTf) | The presence and type of catalyst can be the difference between no reaction and high yield.[2][17] | Acid catalysis protonates a carbonyl, increasing its electrophilicity.[11] Silver[2] and other metal catalysts can be highly effective for specific transformations.[17] |
| Stoichiometry | 1:1 vs. 1:1.2 (Dicarbonyl:Hydrazine) | A slight excess of the hydrazine derivative can help drive the reaction to completion.[10] | Useful if the hydrazine is volatile or prone to degradation under the reaction conditions. |
Experimental Protocol: Microwave-Assisted Synthesis of a 1,3,5-Trisubstituted Pyrazole
This protocol describes a general procedure for the rapid synthesis of a pyrazole derivative from a chalcone precursor, adapted from established microwave-assisted methods.[1][19]
Reaction Scheme:
Materials:
-
Chalcone derivative (1.0 mmol)
-
Phenylhydrazine (1.2 mmol)
-
Ethanol (5 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
-
10 mL microwave reactor vial with stir bar
Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the chalcone (1.0 mmol) and phenylhydrazine (1.2 mmol).[1]
-
Add 5 mL of ethanol and a catalytic amount of glacial acetic acid (~2 drops).
-
Seal the vial securely and place it in the microwave reactor.
-
Irradiate the reaction mixture at 300 W for 5 minutes, with a target temperature of 100-120°C.[1][9] Note: Reaction time and temperature may require optimization for different substrates.
-
After the irradiation is complete, allow the vial to cool to room temperature (use compressed air cooling if available).
-
Pour the reaction mixture into a beaker containing crushed ice (~20 g).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid product thoroughly with cold water (2 x 10 mL).
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 17. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid
Welcome to the technical support center for 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid (CAS 1340372-11-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for addressing solubility issues encountered during experimentation.
Understanding the Molecule: Physicochemical Properties and Solubility Profile
This compound is a heterocyclic compound featuring a pyrazole-4-carboxylic acid core substituted with a tetrahydro-2H-pyran ring. Its molecular structure presents inherent solubility challenges that are critical to understand for successful experimental design.
The tetrahydro-2H-pyran and pyrazole rings contribute to the molecule's lipophilicity, which can further limit its aqueous solubility. The calculated XLogP3 for the related pyrazole-4-carboxylic acid is -0.3, suggesting some degree of hydrophilicity[2]. However, the addition of the tetrahydropyran ring will likely increase the lipophilicity of the target molecule.
Therefore, researchers should anticipate that this compound will behave as a poorly soluble weak acid.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and issues encountered when working with this compound.
Q1: My compound is not dissolving in aqueous buffers (e.g., PBS pH 7.4). What should I do?
A1: This is a common issue due to the compound's low intrinsic aqueous solubility. The carboxylic acid moiety is likely protonated at neutral pH, limiting its solubility. Here’s a systematic approach to address this:
-
pH Adjustment: The most effective initial step is to increase the pH of your solution. By raising the pH above the compound's pKa, you will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. We recommend a step-wise addition of a base, such as 1N NaOH, while monitoring the pH and visually inspecting for dissolution. For many carboxylic acids, a pH of 8.0 or higher is sufficient to achieve significant solubilization[3][4].
-
Co-solvents: If pH adjustment alone is insufficient or not compatible with your experimental system, the use of a water-miscible organic co-solvent can be effective. Common co-solvents for poorly soluble compounds include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, and polyethylene glycol (PEG)[4]. It is crucial to first dissolve the compound in a minimal amount of the organic co-solvent and then slowly add the aqueous buffer to the desired final concentration. Be mindful of the final co-solvent concentration, as high levels may be toxic to cells or interfere with your assay.
Q2: I'm concerned about the stability of the compound at high pH. Are there alternative solubilization methods?
A2: This is a valid concern, as prolonged exposure to high pH can degrade certain molecules. If you suspect pH-dependent instability, consider the following alternatives:
-
Use of Excipients: Certain excipients can enhance solubility without drastic pH changes.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility[5][6]. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the compound, increasing its solubility in aqueous media[4].
-
-
Solid Dispersions: For more advanced formulation development, creating an amorphous solid dispersion of the compound in a polymer matrix can significantly enhance its dissolution rate and apparent solubility[5][6]. This is typically achieved through techniques like spray drying or hot-melt extrusion.
Q3: Can I use heat to dissolve the compound?
A3: Gentle heating can be used to aid dissolution, but it should be done with caution. We recommend heating to no more than 37-40°C. Aggressive heating can lead to degradation of the compound. Always check the compound's stability at elevated temperatures before employing this method routinely.
Q4: What is the best way to prepare a stock solution of this compound?
A4: For a concentrated stock solution, we recommend dissolving this compound in an organic solvent such as DMSO. A concentration of 10-50 mM in DMSO is typically achievable. This stock solution can then be diluted into your aqueous experimental medium. When diluting, it is critical to add the stock solution to the aqueous buffer while vortexing to avoid precipitation.
Troubleshooting Workflow: A Step-by-Step Guide
The following diagram outlines a systematic approach to troubleshooting solubility issues with this compound.
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
-
Weigh the desired amount of this compound.
-
Add the desired volume of aqueous buffer (e.g., water, PBS).
-
While stirring, add a suitable base (e.g., 1N NaOH) dropwise.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding the base until the compound is fully dissolved. Note the final pH.
-
If necessary, adjust the pH back to the desired experimental value with a suitable acid (e.g., 1N HCl), being cautious of potential precipitation.
Protocol 2: Solubilization using a Co-solvent
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
To prepare the working solution, add the desired volume of the aqueous buffer to a tube.
-
While vigorously vortexing or stirring the buffer, slowly add the required volume of the stock solution.
-
Ensure the final concentration of the co-solvent is compatible with your experimental system.
Quantitative Data Summary
While specific experimental solubility data for this compound is not widely published, the following table provides an expected solubility profile based on its chemical structure and the properties of similar molecules.
| Solvent System | Expected Solubility | Rationale |
| Water (pH < 4) | Very Low | The carboxylic acid is protonated and the molecule is in its neutral, less soluble form. |
| Aqueous Buffer (pH 7.4) | Low | The carboxylic acid is partially deprotonated, but the neutral form still predominates, limiting solubility. |
| Aqueous Buffer (pH > 8) | Moderate to High | The carboxylic acid is deprotonated to the more soluble carboxylate salt. |
| DMSO, DMF | High | These are strong organic solvents capable of disrupting the crystal lattice and solvating the molecule. |
| Ethanol, Methanol | Moderate | These polar protic solvents can interact with the carboxylic acid and pyrazole rings, aiding dissolution.[7] |
References
- 1. Tetrahydro-2H-pyran-4-carboxylic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid
Product Overview
1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic building block commonly utilized in medicinal chemistry and drug discovery. Its structure consists of a stable pyrazole-4-carboxylic acid core, which is a versatile scaffold in pharmaceutical development, N-substituted with a tetrahydropyran (THP) ring. The stability of this molecule is crucial for its effective use in multi-step syntheses and for ensuring the integrity of screening compounds in solution-based assays.
This guide provides researchers with essential information regarding the stability, handling, and troubleshooting of this compound in solution. The advice herein is based on established chemical principles and data from structurally related molecules.
Chemical Structure:
Technical Support Center: Navigating Biological Assay Interference with Pyrazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting strategies for managing assay interference caused by pyrazole-containing compounds. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, valued for its synthetic tractability and its role as a "privileged structure" in numerous approved drugs.[1][2][3] However, its chemical properties can also lead to a variety of assay artifacts that may confound screening results and lead to the costly pursuit of false positives.
This document provides in-depth, question-and-answer-based troubleshooting guides to help you identify, understand, and mitigate these interferences, ensuring the integrity and reliability of your experimental data.
Section 1: Foundational Questions on Pyrazole Interference
This section addresses the fundamental reasons why pyrazole compounds can be challenging in biological assays and how to develop a mindset for proactive troubleshooting.
Q1: What makes the pyrazole scaffold so common in drug discovery, and why does this lead to assay interference?
A1: The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Its popularity stems from several key features:
-
Privileged Scaffold: It is a core component in many FDA-approved drugs, targeting a wide range of proteins like kinases and cyclooxygenases, which validates its utility in interacting with biological targets.[2][3][4]
-
Synthetic Versatility: The pyrazole ring can be readily synthesized and modified, allowing chemists to fine-tune the physicochemical properties (like solubility and lipophilicity) of a molecule.[5][6]
-
Bioisosteric Replacement: It can act as a bioisostere for other chemical groups, helping to improve a compound's metabolic stability or binding affinity.[3]
However, the very properties that make pyrazoles attractive can also cause assay interference. Their aromatic nature can lead to fluorescence artifacts, the nitrogen atoms can chelate essential metal ions, and certain substitution patterns can create reactive molecules that behave as Pan-Assay Interference Compounds (PAINS).[7][8]
Q2: What are "PAINS" and should I immediately discard any pyrazole compound flagged as one?
A2: Pan-Assay Interference Compounds (PAINS) are chemical structures that tend to show activity in numerous high-throughput screening (HTS) assays irrespective of the specific biological target.[7] They often act through non-specific mechanisms such as chemical reactivity, redox cycling, or aggregation rather than specific, lock-and-key binding to a target.[8][9]
You should not automatically discard a pyrazole compound simply because it matches a PAINS substructure filter. These filters are probabilistic warnings, not definitive judgments.[8] The correct approach is to treat the flag as a high-priority directive to perform rigorous counter-screening and control experiments to validate the hit. The workflow below outlines a systematic process for triaging potential PAINS and other promiscuous compounds.
Diagram: General Troubleshooting Workflow for Pyrazole Hits
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 8. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for Pyrazole Derivatives
Welcome to the Technical Support Center for the purification of pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying these valuable heterocyclic compounds. Drawing from established methodologies and extensive field experience, this resource provides in-depth troubleshooting guides and frequently asked questions to address the specific challenges encountered during the purification process. Our goal is to equip you with the knowledge to not only solve common purification problems but also to understand the fundamental principles that govern successful separation, enabling you to develop robust and efficient protocols.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that can arise during the purification of pyrazole derivatives, offering step-by-step solutions and the rationale behind them.
Issue 1: My Crude Pyrazole Product is a Mixture of Regioisomers.
Symptoms:
-
¹H NMR spectrum shows duplicate sets of peaks for the desired product.
-
Multiple spots are observed on Thin Layer Chromatography (TLC), even after initial purification attempts.[1][2]
-
The melting point of the isolated solid is broad.
Root Cause Analysis: The formation of regioisomers is a frequent challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][3][4] The nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to a mixture of pyrazole products.[3]
Solutions:
1. Chromatographic Separation: Flash column chromatography is the most effective method for separating regioisomers.[2][4]
-
Stationary Phase: Silica gel is the standard choice. However, the basic nature of the pyrazole ring can sometimes lead to tailing or irreversible adsorption on acidic silica.[2]
-
Mobile Phase Optimization: A systematic approach to selecting the eluent is crucial.
-
Start with a non-polar solvent system, such as a mixture of hexane and ethyl acetate, and gradually increase the polarity.[6][7]
-
Perform thorough TLC analysis with various solvent systems to achieve optimal separation between the regioisomeric spots before scaling up to a column. A good target Rf value for the desired compound is between 0.2 and 0.4.[6]
-
dot
Caption: Workflow for Chromatographic Separation of Regioisomers.
2. Fractional Recrystallization: This technique can be effective if the regioisomers have significantly different solubilities in a particular solvent system.[8] It involves a series of recrystallization steps to enrich one isomer progressively.
Protocol for Fractional Recrystallization:
-
Dissolve the isomeric mixture in a minimum amount of a suitable hot solvent.
-
Allow the solution to cool slowly. The less soluble isomer should crystallize out first.
-
Filter the crystals and analyze the purity of both the solid and the mother liquor by TLC or NMR.
-
Repeat the recrystallization process on the enriched fractions until the desired purity is achieved.
Issue 2: The Purified Pyrazole Derivative is Colored (Yellow, Red, or Brown).
Symptoms:
-
The final product has a distinct color, even after initial purification.
Root Cause Analysis: Colored impurities often arise from side reactions involving the hydrazine starting material, which can be sensitive to air and light, leading to the formation of colored byproducts.[1][3] Incomplete reactions or the presence of trace impurities can also contribute to discoloration.[2]
Solutions:
1. Activated Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored impurities due to its high surface area.[1][2]
Protocol for Charcoal Treatment:
-
Dissolve the colored pyrazole derivative in a suitable organic solvent.
-
Add a small amount of activated charcoal (typically 1-5% by weight of the compound).
-
Stir the mixture at room temperature for a short period (15-30 minutes).
-
Remove the charcoal by filtering the mixture through a pad of celite.
-
Recrystallize the product from the filtrate.[2]
2. Silica Gel Plug Filtration: For less intense coloration, a quick filtration through a short plug of silica gel can be sufficient.
Protocol for Silica Gel Plug:
-
Pack a small amount of silica gel into a pipette or a small column.
-
Dissolve the colored compound in a minimal amount of a relatively non-polar solvent.
-
Pass the solution through the silica gel plug. The colored impurities are often more polar and will be retained on the silica.[2]
-
Collect the eluent and remove the solvent.
Issue 3: The Pyrazole Compound "Oils Out" Instead of Crystallizing During Recrystallization.
Symptoms:
-
Instead of forming solid crystals upon cooling, the compound separates as a liquid phase.
Root Cause Analysis: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[8] This can be due to the presence of impurities that depress the melting point or a high degree of supersaturation.
Solutions:
-
Increase the Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point, allowing crystallization to occur at a temperature below the compound's melting point.[8]
-
Slow Cooling: Allow the solution to cool as slowly as possible. Using an insulated container can promote gradual cooling and prevent rapid precipitation as an oil.[8]
-
Change the Solvent System: Experiment with different solvents or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.[8] Common solvent systems for pyrazole recrystallization include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[8]
-
Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most common general methods for purifying pyrazole derivatives?
A1: The most frequently employed methods are column chromatography on silica gel and recrystallization.[2][9] For liquid pyrazoles, distillation under reduced pressure is also a viable option.[2] Acid-base extraction can be a powerful technique for separating pyrazoles from non-basic impurities.[1]
Q2: How do I choose an appropriate solvent for recrystallizing my pyrazole derivative?
A2: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The choice of solvent is highly dependent on the polarity of the specific pyrazole derivative.
| Solvent/System | Polarity | Best Suited For |
| Ethanol, Methanol | Protic, Polar | Polar pyrazole derivatives.[8] |
| Ethanol/Water | Mixed Protic | Polar pyrazoles, allows for fine-tuning of solubility.[5][8] |
| Hexane/Ethyl Acetate | Non-polar/Polar Aprotic | Pyrazoles of intermediate polarity.[8] |
| Petroleum Ether | Non-polar | Non-polar pyrazole derivatives.[8] |
A good starting point is to test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
Q3: Can I use acid-base extraction to purify my pyrazole derivative?
A3: Yes, acid-base extraction is an excellent method for purifying pyrazoles, which are weakly basic.[1] The pyrazole can be protonated with an acid to form a water-soluble salt, which can then be extracted into an aqueous acidic solution, leaving non-basic impurities in the organic phase. The pyrazole can be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[1][10][11]
dot
Caption: Principle of Acid-Base Extraction for Pyrazole Purification.
Q4: I am working with a chiral pyrazole derivative. How can I separate the enantiomers?
A4: The separation of chiral pyrazole enantiomers is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).[12][13][14][15] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are commonly used.[12][13][16] The choice of mobile phase (normal phase, polar organic, or reversed-phase) significantly impacts the separation and must be optimized for each specific compound.[12][15][16]
Q5: My pyrazole derivative is an oil and will not solidify. What should I do?
A5: If your pyrazole product is an oil, it could be due to residual solvent or impurities that lower its melting point.[2]
-
High-Vacuum Evaporation: Ensure all volatile solvents have been thoroughly removed using a rotary evaporator followed by drying on a high-vacuum line.[2]
-
Column Chromatography: This is a highly effective method for purifying oily products and removing the impurities that may be preventing solidification.[2]
-
Salt Formation: Consider forming a salt of your pyrazole. Dissolving the oily pyrazole in a suitable solvent and adding an acid (e.g., HCl, H₂SO₄) can lead to the precipitation of a solid salt, which can be isolated and further purified by recrystallization.[2][4][17] The free base can then be regenerated by treatment with a base.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ijtsrd.com [ijtsrd.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 17. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
overcoming poor reactivity in pyrazole functionalization
Technical Support Center: Pyrazole Functionalization
A Senior Application Scientist's Guide to Overcoming Reactivity Challenges
Welcome to the technical support center for pyrazole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying the pyrazole core. Pyrazoles are a cornerstone of modern drug discovery, but their inherent electronic properties can often lead to poor reactivity, low yields, and challenging regioselectivity issues.
This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. We will move from foundational concepts of pyrazole reactivity to specific, actionable protocols for common synthetic challenges. Our goal is to not only provide solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory work.
Part 1: Frequently Asked Questions (FAQs) on Pyrazole Reactivity
Question 1: Why is my pyrazole substrate unreactive in standard C-H functionalization reactions?
Answer: The reactivity of the pyrazole ring is a nuanced interplay of its electronic nature. It is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This structure leads to distinct electronic properties at each position:
-
C4 Position: This is the most electron-rich and nucleophilic carbon, making it the preferred site for classical electrophilic aromatic substitution.[1]
-
C5 Position: This carbon is adjacent to an sp³-hybridized nitrogen (N1), which makes the C5 proton the most acidic on the ring. This acidity facilitates reactions that proceed via deprotonation, such as directed C-H metalation.[1]
-
C3 Position: This position is generally the least reactive due to electronic and steric factors. Functionalization at C3 often requires blocking the more reactive C4 and C5 positions first.[2]
The two nitrogen atoms also play a critical role. The pyridine-like N2 atom is Lewis basic and can act as an intrinsic directing group in transition-metal-catalyzed reactions, often guiding functionalization to the C5 position.[1] However, this same Lewis basicity can lead to catalyst inhibition or undesired N-alkylation/arylation side reactions.[2][3]
Question 2: I am getting a mixture of N1 and N2 alkylation products. How can I control the regioselectivity?
Answer: Regioselectivity in the N-alkylation of unsymmetrical pyrazoles is a classic challenge. The outcome is highly dependent on reaction conditions and the steric and electronic nature of the substituents on the pyrazole ring.
-
Steric Hindrance: The most common strategy is to leverage steric hindrance. A bulky substituent at the C3 (or C5) position will sterically shield the adjacent N2 (or N1) nitrogen, directing the incoming electrophile to the less hindered nitrogen.
-
Reaction Conditions: The choice of base and solvent is critical. For instance, using K₂CO₃ in DMSO has been shown to favor N1-alkylation for many 3-substituted pyrazoles.[4] The regioselectivity can sometimes be controlled by the nature of the base's cation.[5]
-
Protecting Groups: A more robust, albeit longer, strategy involves the use of a removable directing group like the SEM (2-(trimethylsilyl)ethoxymethyl) group. You can protect the pyrazole NH, perform a C-H functionalization, and then selectively alkylate the desired nitrogen before removing the SEM group. This provides complete regiocontrol.[3][6]
Question 3: What are the main strategies to activate a specific C-H bond on the pyrazole ring?
Answer: Direct C-H functionalization is a powerful, atom-economical method, but it requires strategies to overcome the inherent reactivity patterns of the pyrazole core.[7]
-
Intrinsic Directing Group Ability: As mentioned, the N2 nitrogen can direct transition metals (like Palladium, Rhodium, or Ruthenium) to activate the C5-H bond.[1][2] This is effective but limits you to the C5 position.
-
External Directing Groups (DGs): To target other positions, an external directing group is necessary. A DG is installed on the N1 nitrogen, which then coordinates to the metal catalyst and directs C-H activation to a specific site, typically the ortho C5 position. The power of this method is that the DG can be chosen to be removable or can be a permanent part of the final molecule.[8][9] Pyrazole itself can even be used as a directing group to functionalize other parts of a molecule.[8][10]
-
Electronic Activation: Placing a strong electron-withdrawing group at the C4 position can increase the acidity of the C5-H bond, making it more susceptible to deprotonation and subsequent functionalization.[2]
-
Modern Methods: Newer techniques like photoredox catalysis are emerging as powerful tools. These methods use visible light to generate radical intermediates, enabling novel C-H functionalizations under mild conditions that are often complementary to traditional metal-catalyzed approaches.[11][12][13][14]
Part 2: Troubleshooting Guides & Protocols
This section provides structured guidance for overcoming specific experimental failures.
Guide 1: Troubleshooting a Failed Palladium-Catalyzed C5-Arylation
Issue: You are attempting a direct C5-arylation of an N-substituted pyrazole with an aryl halide using a Palladium catalyst (e.g., Pd(OAc)₂), but you observe no product formation or very low yield.
A diagnostic workflow for failed C5-arylation.
This protocol is adapted from methodologies that utilize a protecting group to ensure high regioselectivity and yield.[3]
1. Materials & Reagents:
-
N-SEM-protected pyrazole (1.0 eq)
-
Aryl Bromide (1.5 eq)
-
Pd(OAc)₂ (5 mol%)
-
SPhos (10 mol%)
-
K₂CO₃ (2.0 eq, finely ground and dried)
-
1,4-Dioxane (anhydrous)
2. Experimental Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add the N-SEM-pyrazole, aryl bromide, K₂CO₃, Pd(OAc)₂, and SPhos ligand.
-
Solvent Addition: Evacuate and backfill the flask with Argon or Nitrogen three times. Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Purification: Concentrate the filtrate in vacuo and purify the crude residue by flash column chromatography on silica gel.
-
Deprotection (if required): The SEM group can be removed under acidic conditions (e.g., TFA in DCM) or with fluoride sources to yield the free NH-pyrazole.
Causality:
-
Why SEM group? It protects the N1-H, preventing N-arylation and deactivation of the catalyst. It also directs lithiation if needed for other transformations.[3]
-
Why SPhos? This bulky, electron-rich phosphine ligand facilitates the rate-limiting reductive elimination step, improving catalytic turnover.
-
Why K₂CO₃? It acts as the base in the concerted metalation-deprotonation (CMD) mechanism, which is often operative in Pd-catalyzed C-H activations.
Guide 2: Improving Yield and Selectivity in Pyrazole Halogenation
Issue: Direct halogenation of a pyrazole with Cl₂, Br₂, or I₂ gives low yield, a mixture of poly-halogenated products, or poor regioselectivity.
Underlying Problem: The pyrazole ring is activated towards electrophilic substitution, primarily at the C4 position.[1] Using powerful electrophiles like elemental halogens can be difficult to control.
| Reagent | Target Position | Common Conditions | Advantages | Troubleshooting Notes |
| Cl₂ / SO₂Cl₂ | C4 | CH₂Cl₂ or CCl₄, 0-40 °C[15] | Inexpensive, powerful chlorinating agent. | Often too reactive, leading to mixtures. Use of N-chlorosuccinimide (NCS) is milder and gives better control.[15] |
| Br₂ | C4 | CH₂Cl₂, CHCl₃, or H₂O, 20-25 °C[15] | Highly effective for bromination. | Can lead to polybromination. N-bromosuccinimide (NBS) is a milder alternative, often providing mono-bromination in high yield.[15] |
| I₂ / NIS | C4 | Typically requires an oxidant (e.g., HNO₃) or use of N-iodosuccinimide (NIS). | Iodopyrazoles are excellent precursors for cross-coupling.[15] | I₂ itself is often not electrophilic enough. NIS in a solvent like DMF or Acetonitrile is the standard, reliable method. |
| Electrochemistry | C4 | Anodic oxidation with a halide source (e.g., NH₄Br)[15] | "Green" method, avoids harsh chemical oxidants, highly tunable.[15] | Requires specialized equipment (potentiostat). |
-
Setup: To a round-bottom flask, add the pyrazole substrate (1.0 eq) and dissolve it in CCl₄ or CH₂Cl₂.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at room temperature. Note: The reaction can be mildly exothermic.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction is often complete when the denser NBS has been consumed and succinimide floats at the surface.
-
Monitoring: Follow the disappearance of the starting material by TLC.
-
Work-up: Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is often pure enough for the next step, but can be recrystallized or purified by column chromatography if necessary.
Guide 3: Leveraging Modern Synthetic Methods
Issue: My substrate is sensitive to the high temperatures required for traditional transition-metal catalysis, or I need to perform a functionalization that is not possible with standard methods.
Solution: Consider alternative energy sources to drive the reaction, such as microwaves or visible light.
Microwave irradiation can dramatically accelerate reaction times, often leading to cleaner reactions and higher yields by minimizing byproduct formation through rapid, uniform heating.[16][17][18][19][20] This is particularly useful for cyclocondensation reactions to form the pyrazole ring itself or for cross-coupling reactions.[16][18]
Comparison of conventional vs. microwave heating.
This technique uses a photocatalyst (like a Ruthenium or Iridium complex, or an organic dye) that absorbs visible light to initiate single-electron transfer (SET) processes.[13][14] This generates highly reactive radical intermediates under exceptionally mild conditions (often room temperature), enabling transformations that are otherwise difficult.[11][12][21]
Potential Applications for Pyrazoles:
-
C-H Functionalization: Can be used for alkylation, arylation, and amination of the pyrazole core.[12][13]
-
Novel Cyclizations: Enables unique annulation strategies to build complex fused-ring systems onto the pyrazole scaffold.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Visible light-induced functionalization of indazole and pyrazole: a recent update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Photoredox-Catalyzed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. mdpi.com [mdpi.com]
- 18. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 19. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. MICROWAVE-ASSISTED SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME PYRAZOLE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 21. Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the scale-up synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to navigate the complexities of transitioning this synthesis from the lab bench to pilot or manufacturing scale.
Introduction: The Challenge of Scale-Up
This compound is a valuable building block in medicinal chemistry and drug development. While its synthesis may appear straightforward on a gram scale, scaling up presents significant challenges related to reaction control, safety, regioselectivity, and product purification. Physical parameters that are negligible in a round-bottom flask, such as surface-area-to-volume ratios and heat transfer, become critical factors in large reactors.[1] This guide addresses these issues head-on, providing field-proven insights to ensure a safe, efficient, and reproducible scale-up process.
Overall Synthetic Workflow
The most common and scalable synthetic route involves a two-step process: (1) Condensation of a hydrazine derivative with a suitable 1,3-dicarbonyl equivalent to form the pyrazole ester, and (2) Saponification (hydrolysis) of the ester to yield the final carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
A1: The main safety concerns revolve around the cyclocondensation step (Step 1). Hydrazine derivatives can be toxic, and their reactions are often highly exothermic.[2] On a large scale, poor heat dissipation can lead to a thermal runaway event.[1] Key precautions include:
-
Controlled Addition: Adding the hydrazine derivative slowly to the reaction mixture while carefully monitoring the internal temperature.
-
Adequate Cooling: Ensuring the reactor is equipped with a cooling system capable of handling the heat generated by the reaction.
-
Dilution: Using an appropriate amount of solvent to manage the reaction concentration and help absorb heat.
-
Inert Atmosphere: While not always required for this specific condensation, using a nitrogen or argon atmosphere is good practice to prevent side reactions if any reagents are air-sensitive.
Q2: Why is regioselectivity an issue in pyrazole synthesis, and how can it be controlled?
A2: When using unsymmetrical 1,3-dicarbonyl compounds, the hydrazine can react at two different carbonyl groups, potentially leading to the formation of two regioisomers. This complicates purification and reduces the yield of the desired product.[2][3] To control regioselectivity:
-
Use a Symmetrical Synthon: The recommended starting material, diethyl 2-(ethoxymethylene)malonate, is symmetrical with respect to the reacting groups, which eliminates the possibility of regioisomers and yields the 4-carboxylate product directly.
-
pH Control: The pH of the reaction can influence which carbonyl is more reactive. Acidic conditions, often using a catalytic amount of acetic acid, typically favor the desired cyclization pathway for this class of reactions.[4]
Q3: Is column chromatography a viable purification method on a large scale?
A3: Generally, no. Column chromatography is expensive, time-consuming, and generates large volumes of solvent waste, making it unsuitable for multi-kilogram production.[5] The process development goal should be to produce a final product that can be purified by crystallization or recrystallization. This requires careful optimization of the reaction and workup conditions to minimize impurities.
Troubleshooting Guide by Synthetic Stage
Stage 1: Pyrazole Formation (Cyclocondensation)
This step involves the reaction of Tetrahydropyran-4-ylhydrazine with Diethyl 2-(ethoxymethylene)malonate (DEEMM) to form Ethyl 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate.
Protocol: Synthesis of Ethyl 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate
-
To a reactor equipped with a mechanical stirrer, thermometer, condenser, and addition funnel, charge ethanol and diethyl 2-(ethoxymethylene)malonate.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Begin stirring and heat the mixture to a gentle reflux (approx. 78-80°C).
-
In a separate vessel, prepare a solution of tetrahydropyran-4-ylhydrazine in ethanol.
-
Slowly add the hydrazine solution to the refluxing mixture over 1-2 hours, monitoring the internal temperature to control the exotherm.
-
After the addition is complete, maintain the reflux for 4-6 hours, or until in-process control (e.g., HPLC or TLC) shows complete consumption of the limiting reagent.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
The resulting crude oil or solid can be taken to the next step or purified if necessary.
Troubleshooting Stage 1
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Poor quality of starting materials.3. Incorrect stoichiometry. | 1. Extend the reflux time and monitor by HPLC. Ensure the internal temperature reaches the target.2. Verify the purity of hydrazine and DEEMM by NMR or titration.3. Re-check calculations and ensure accurate charging of reagents. |
| Reaction Stalls | The equilibrium is not driven towards the product. The cyclization is often reversible or requires removal of a byproduct (e.g., water, ethanol). | Although this reaction is generally high-yielding, consider using a Dean-Stark trap if water removal is suspected to be an issue with alternative synthons. For the DEEMM route, ensuring sufficient reflux time is key. |
| Formation of Side Products | 1. Hydrazine degradation at high temperatures.2. Self-condensation of DEEMM or reaction with the solvent. | 1. Avoid excessively high temperatures. Ensure the exotherm is well-controlled during addition.[2]2. Use a high-purity, dry solvent. Ensure the catalytic acid is not in excess, which could promote side reactions. |
| Crude Product is a Dark Oil | Thermal degradation or formation of polymeric impurities. | 1. Lower the reaction temperature and extend the time if possible.2. Ensure the final solvent removal (distillation) is not performed at an excessively high temperature. A nitrogen blanket can also help prevent oxidative discoloration. |
Stage 2: Saponification (Hydrolysis)
This step converts the intermediate ester into the final carboxylic acid product via base-mediated hydrolysis, followed by acidic workup.
Protocol: Synthesis of this compound
-
Charge the crude ethyl ester from Stage 1 into a suitable reactor.
-
Add a solution of sodium hydroxide or potassium hydroxide (1.5-2.5 equivalents) in water. An optional co-solvent like ethanol or THF can be used to improve solubility.
-
Heat the mixture to 50-70°C and stir until HPLC analysis confirms the complete disappearance of the starting ester (typically 2-4 hours).
-
Cool the reaction mixture to 0-10°C using an ice bath.
-
Slowly add concentrated hydrochloric acid to adjust the pH to 2-3. Monitor the temperature to keep it below 20°C. The product should precipitate as a solid.
-
Stir the resulting slurry for 1-2 hours at 0-10°C to maximize crystallization.
-
Isolate the solid product by filtration. Wash the filter cake with cold water to remove inorganic salts.
-
Dry the product under vacuum at 40-50°C to a constant weight.
Troubleshooting Stage 2
Q: The hydrolysis reaction is very slow or stalls before completion. What's wrong?
A: This is a common scale-up issue, often due to poor mixing or insufficient reagent.
-
Cause: The ester may have limited solubility in the aqueous base, creating a biphasic system where the reaction only occurs at the interface. This is less of an issue in a small, vigorously stirred flask but can be significant in a large reactor.
-
Solution:
-
Increase Temperature: Cautiously increase the reaction temperature to 70-80°C to improve reaction kinetics and solubility.
-
Add a Co-solvent: Introduce a water-miscible organic solvent like ethanol or tetrahydrofuran (THF) to create a homogeneous solution.
-
Increase Base: Ensure at least 1.5 equivalents of base are used. Incomplete conversion can occur if the base is consumed by acidic impurities from the previous step.
-
Q: During the acid quench, my product oiled out instead of precipitating as a solid. How do I isolate it?
A: "Oiling out" occurs when the product separates as a liquid phase below its melting point, often due to the presence of impurities that act as a solvent.
-
Solution:
-
Solvent Extraction: If the product oils out, perform an extraction with a suitable organic solvent like ethyl acetate or dichloromethane. After extraction, you can wash the organic layer, dry it, and then crystallize the product by concentrating the solution and adding an anti-solvent (e.g., heptane or hexanes).
-
Optimize Quench: Ensure the quench is performed at a low temperature (0-5°C) and that the acid is added slowly with vigorous stirring. This can sometimes promote direct crystallization.
-
Seed the Mixture: If you have a small amount of solid crystalline material, adding it as a "seed" during the acid quench can promote crystallization over oiling out.
-
Q: My final product has high levels of inorganic salts. How can I remove them?
A: This is usually due to insufficient washing of the filter cake.
-
Solution:
-
Improve Washing: Wash the isolated product on the filter with ample amounts of cold deionized water until the conductivity of the filtrate is low.
-
Trituration/Reslurry: If the product is already dry, you can reslurry it in water, stir for an hour, and re-filter. This is a very effective way to remove trapped salts.
-
Recrystallization: If impurities persist, a final recrystallization from a solvent system like ethanol/water or acetonitrile will effectively remove both inorganic salts and organic impurities.
-
References
- 1. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
A Guide to the Structural Confirmation of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the pyrazole scaffold is a cornerstone, integral to the development of a wide array of therapeutic agents.[1] Its derivatives have demonstrated significant potential across various domains, including oncology, inflammation, and infectious diseases. The strategic substitution on the pyrazole ring is a key determinant of biological activity. This guide focuses on the definitive structural elucidation of a specific derivative, 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid (Figure 1).
The incorporation of a tetrahydropyran (THP) moiety is a deliberate design choice. The THP ring is often employed as a bioisostere for more lipophilic groups like cyclohexane, offering a means to modulate physicochemical properties such as solubility and metabolic stability, which are critical for optimizing drug candidates. This guide will provide a comprehensive framework for the unambiguous confirmation of the structure of this compound, drawing comparisons with relevant alternatives and detailing the requisite experimental protocols.
Comparative Structural Analysis
The unique structural features of this compound warrant a comparative analysis against two relevant classes of compounds: other N-substituted pyrazole-4-carboxylic acids and analogs where the tetrahydropyran ring is replaced by other cyclic systems.
| Feature | This compound | 1-Cyclohexyl-1H-pyrazole-4-carboxylic acid | 1-Phenyl-1H-pyrazole-4-carboxylic acid |
| N-1 Substituent | Tetrahydro-2H-pyran-4-yl | Cyclohexyl | Phenyl |
| Key Property Modulation | Introduction of an ether linkage, potential for improved solubility and metabolic stability. | Increased lipophilicity compared to the THP analog. | Aromatic system introduces electronic effects and potential for π-stacking interactions. |
| Expected Biological Impact | Altered pharmacokinetic profile, potential for enhanced target engagement through hydrogen bonding with the pyran oxygen. | Enhanced membrane permeability, potentially altered target binding due to increased steric bulk. | Different target binding interactions, potential for altered metabolic pathways. |
The choice of the tetrahydropyran ring over a simple alkyl or aryl substituent is a strategic one in drug design, often aimed at improving the "drug-like" properties of a molecule. The oxygen atom in the THP ring can act as a hydrogen bond acceptor, potentially leading to stronger interactions with biological targets. Furthermore, the THP group generally imparts greater aqueous solubility compared to its carbocyclic analog, cyclohexane, a crucial factor for oral bioavailability.
Experimental Confirmation of Structure
The definitive confirmation of the structure of this compound relies on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
-
Pyrazole Protons: Two singlets are expected for the protons on the pyrazole ring, typically in the downfield region (δ 7.5-8.5 ppm).
-
Tetrahydropyran Protons: A complex set of multiplets is anticipated for the methylene protons of the THP ring, generally in the upfield region (δ 1.5-4.0 ppm). The proton at the 4-position, attached to the nitrogen of the pyrazole, will likely appear as a multiplet in the more downfield portion of this range.
-
Carboxylic Acid Proton: A broad singlet, characteristic of a carboxylic acid proton, is expected in the far downfield region (δ 10-13 ppm).
The carbon-13 NMR spectrum will reveal the number of unique carbon environments.
-
Pyrazole Carbons: Two signals for the CH carbons of the pyrazole ring are expected in the aromatic region (δ 110-140 ppm). The carbon attached to the carboxylic acid group will also be in this region.
-
Carboxylic Carbonyl Carbon: A signal for the carbonyl carbon of the carboxylic acid will be present in the downfield region (δ 160-180 ppm).
-
Tetrahydropyran Carbons: Signals for the carbons of the THP ring will appear in the upfield region (δ 20-80 ppm). The carbon attached to the pyrazole nitrogen will be the most downfield of this set.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (196.21 g/mol ).
-
Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH) and fragmentation of the tetrahydropyran ring.
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard.[2][3][4] This technique provides precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding, which can be crucial for understanding the compound's behavior in a biological system.[2][3][4]
Experimental Protocols
Synthesis of this compound
A general and robust method for the synthesis of N-substituted pyrazoles involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[5][6][7][8]
Step 1: Synthesis of Ethyl 1H-pyrazole-4-carboxylate
-
To a solution of ethyl 2-formyl-3-oxopropanoate in a suitable solvent (e.g., ethanol), add an equimolar amount of hydrazine hydrate.
-
Add a catalytic amount of a weak acid (e.g., acetic acid).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain ethyl 1H-pyrazole-4-carboxylate.
Step 2: N-Alkylation with 4-Bromotetrahydro-2H-pyran
-
To a solution of ethyl 1H-pyrazole-4-carboxylate in an aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate.
-
Add 4-bromotetrahydro-2H-pyran to the mixture.
-
Heat the reaction mixture at 60-80 °C and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture, filter off the base, and remove the solvent in vacuo.
-
Purify the resulting ethyl 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylate by column chromatography.
Step 3: Hydrolysis to the Carboxylic Acid
-
Dissolve the ester from Step 2 in a mixture of THF and water.
-
Add an excess of lithium hydroxide.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to yield this compound.
Structural Characterization Workflow
Conclusion
The structural confirmation of this compound is a critical step in its development as a potential therapeutic agent. A combination of NMR spectroscopy, mass spectrometry, and, ideally, X-ray crystallography provides the necessary evidence for an unambiguous structural assignment. The strategic inclusion of the tetrahydropyran moiety, as compared to other cyclic or acyclic substituents, highlights a key principle in modern drug design: the fine-tuning of physicochemical properties to enhance biological performance. The protocols and comparative data presented in this guide offer a robust framework for researchers in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 6. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Pyrazole-Based Compounds
The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique structural features allow for diverse substitutions, leading to a wide array of pharmacological activities.[3] This guide provides a comparative analysis of pyrazole-based compounds across several key therapeutic areas, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental data that underscore their potential.
Anticancer Activity: Targeting Cellular Proliferation
Pyrazole derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer.[3][4][5] Their efficacy often stems from the inhibition of critical enzymes and proteins involved in cancer cell growth and survival.
A notable example is a series of novel pyrazole carbaldehyde derivatives designed as PI3 kinase inhibitors.[3] One compound, in particular, demonstrated exceptional cytotoxicity against the MCF-7 breast cancer cell line with an IC50 of 0.25 µM , significantly more potent than the standard drug doxorubicin (IC50 = 0.95 µM).[3] Another study highlighted indole-pyrazole hybrids that exhibited potent inhibition of cyclin-dependent kinase 2 (CDK2), with IC50 values as low as 0.074 µM .[6]
The anticancer activity of pyrazole derivatives is often linked to the nature and position of substituents on the pyrazole ring. For instance, the presence of electron-withdrawing groups can enhance the anticancer efficacy of pyrazole-benzothiazole hybrids.[6]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, HCT-116) are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The pyrazole-based compounds, dissolved in a suitable solvent like DMSO, are added to the wells at varying concentrations. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.
-
Incubation: The plate is incubated for 48-72 hours to allow the compounds to exert their effects.
-
MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Antimicrobial Activity: Combating Resistant Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[7][8][9]
For example, a series of 1,3-diphenyl pyrazoles derived from aminoguanidine showed potent activity against several bacterial strains, with Minimum Inhibitory Concentration (MIC) values in the range of 1–8 µg/mL .[7] Notably, some of these compounds were more effective against Escherichia coli than the standard drug moxifloxacin.[7] Another study reported on pyrazoline-clubbed pyrazole derivatives that were potent against Pseudomonas aeruginosa.[7]
Furthermore, certain hydrazone derivatives of pyrazole have displayed remarkable antibacterial and antifungal activities, with MIC values lower than the standard drugs chloramphenicol and clotrimazole.[8]
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium.
-
Serial Dilution: The pyrazole-based compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[10][11]
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy is a neurological disorder characterized by recurrent seizures. Several pyrazole derivatives have been investigated for their anticonvulsant properties, showing promise in preclinical models.[14][15]
The structure-activity relationship studies have been crucial in identifying key features for anticonvulsant activity. For instance, it has been shown that the anticonvulsant activity of 3-pyrazolidinones is related to the hydrophobic character of the substituents at the 1 and 5 positions.[16] A series of indole-linked pyrazoles were synthesized and evaluated, with one compound exhibiting a high protective index of 3.29 in the maximal electroshock test, superior to the standard drug diazepam.[17]
The MES test is a widely used preclinical model to screen for anticonvulsant activity.
-
Animal Preparation: Mice or rats are used for the experiment. The test compounds are administered intraperitoneally or orally at various doses.
-
Electrode Placement: Corneal electrodes are placed on the eyes of the animal.
-
Electrical Stimulation: A brief electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered to induce a tonic-clonic seizure.
-
Observation: The animal is observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis: The ability of the compound to prevent the tonic hind limb extension is considered a measure of its anticonvulsant activity. The ED50, the dose that protects 50% of the animals from the seizure, is calculated.
Comparative Summary of Biological Activities
| Biological Activity | Representative Compound Class | Key Findings | Quantitative Data (Example) | Reference |
| Anticancer | Pyrazole carbaldehydes | Potent PI3 kinase inhibitors | IC50 = 0.25 µM (MCF-7 cells) | [3] |
| Indole-pyrazole hybrids | Significant CDK2 inhibition | IC50 = 0.074 µM | [6] | |
| Antimicrobial | 1,3-Diphenyl pyrazoles | Broad-spectrum antibacterial activity | MIC = 1–8 µg/mL | [7] |
| Pyrazole hydrazones | Potent antibacterial and antifungal | MIC < Chloramphenicol/Clotrimazole | [8] | |
| Anti-inflammatory | Substituted pyrazoles | Potent COX-2 inhibition | ED50 = 65.6 μmol/kg | [10] |
| Difluoromethyl-phenyl-pyrazole | Selective COX-2 inhibition | 150-fold selectivity for COX-2 | [13] | |
| Anticonvulsant | Indole-linked pyrazoles | High protective index in MES test | Protective Index = 3.29 | [17] |
| 3-Pyrazolidinones | Activity linked to hydrophobicity | - | [16] |
Conclusion and Future Perspectives
The pyrazole scaffold is a versatile and privileged structure in drug discovery, with derivatives demonstrating a wide range of potent biological activities. The comparative analysis presented in this guide highlights the significant potential of pyrazole-based compounds in the development of new therapeutics for cancer, infectious diseases, inflammation, and epilepsy. Future research should continue to explore the vast chemical space of pyrazole derivatives, focusing on optimizing their potency, selectivity, and pharmacokinetic properties. The integration of computational modeling with traditional synthetic and biological approaches will be instrumental in designing the next generation of pyrazole-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. [Study of the relationship between structure and anticonvulsant activities of 5-substituted-1-butry-3-pyrazolidinones and their synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of novel indole-linked pyrazoles as anticonvulsant agents: A molecular hybridization approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic Acid and Its Analogs as Potent Kinase Inhibitors
Introduction: The Rise of Pyrazole-Based Therapeutics
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a versatile template for designing potent and selective modulators of diverse biological targets.[2] Within this broad class of compounds, derivatives of pyrazole-4-carboxylic acid have garnered significant attention for their therapeutic potential, demonstrating activities ranging from anticancer and anti-inflammatory to antimicrobial.[2][3]
This guide focuses on a specific, highly promising subclass: 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid and its analogs. The incorporation of the tetrahydropyran (THP) moiety is a strategic design element aimed at improving physicochemical properties, such as solubility and metabolic stability, which are critical for drug development.[3] Our exploration will primarily delve into the comparative efficacy of these compounds as inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin-Like Kinase 5 (ALK5). Dysregulation of the TGF-β signaling pathway is a key driver in the progression of fibrosis and cancer, making ALK5 a compelling therapeutic target.[4]
Through a comprehensive analysis of structure-activity relationships (SAR), supported by robust experimental data, this guide will provide researchers, scientists, and drug development professionals with a detailed understanding of the therapeutic potential of this promising class of molecules.
Synthetic Strategies: Building the Core Scaffold
The synthesis of this compound and its analogs typically follows a convergent and modular route, allowing for the systematic variation of different structural components to explore the SAR. A common synthetic pathway involves the initial construction of the pyrazole core, followed by the introduction of the tetrahydropyran group and subsequent functionalization.
A generalized synthetic scheme is depicted below. The initial step often involves a cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound to form the pyrazole ring.[2] Subsequent modifications, such as Suzuki or Stille couplings, can be employed to introduce various substituents onto the pyrazole or an associated aromatic ring, enabling a thorough investigation of the chemical space around the core scaffold.[5]
Caption: Generalized synthetic route for this compound analogs.
Comparative Efficacy: A Focus on ALK5 Inhibition
The primary therapeutic application for the 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole scaffold that has been extensively explored is the inhibition of ALK5. The following data, compiled from multiple studies, provides a comparative overview of the in vitro efficacy of the parent compound and its analogs. The inhibitory activity is typically measured as the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Compound ID | R1 (Pyrazole N1) | R2 (Pyrazole C3) | R3 (Carboxylic Acid Modification) | Target Kinase | IC50 (nM) | Reference |
| Lead Compound | Tetrahydro-2H-pyran-4-yl | H | -COOH | ALK5 | - | - |
| Analog 1 | Cyclopropyl | Tetrahydro-2H-pyran-4-yl | Amide with 2-aminopyridine | ALK5 | Potent (specific value not disclosed) | [6] |
| Analog 2 | H | Tetrahydro-2H-pyran-4-yl | Amide with quinoline | ALK5 | 65 | [7] |
| Analog 3 | H | Tetrahydro-2H-pyran-4-yl | Amide with substituted quinoline (16w) | ALK5 | 12 | [7] |
| Analog 4 | H | Tetrahydro-2H-pyran-4-yl | Amide with 4-(pyridin-4-oxy)aniline | ALK5 | 25 | [8] |
| Analog 5 | H | p-tolyl | -COOH | Hao2 | Potent inhibitor | [9] |
| Analog 6 | Phenyl | Thiophen-3-yl | -COOH | Anticancer (various) | - | [3] |
Structure-Activity Relationship (SAR) Insights:
The compiled data reveals several key trends in the structure-activity relationship for this class of compounds as ALK5 inhibitors:
-
The Tetrahydropyran Moiety: The presence of the tetrahydropyran group at either the N1 or C3 position of the pyrazole ring is a common feature in potent ALK5 inhibitors, suggesting its importance for binding and/or conferring favorable pharmacokinetic properties.
-
Carboxylic Acid vs. Amide: While the carboxylic acid is the parent functional group, its conversion to various amides, particularly with heteroaromatic amines like aminopyridine and quinoline, often leads to a significant increase in inhibitory potency against ALK5.[7][8] This suggests that the amide linkage provides additional hydrogen bonding opportunities or favorable hydrophobic interactions within the kinase's active site.
-
Substitutions on the Amide Moiety: Further substitution on the aromatic ring of the amide portion can dramatically enhance efficacy. For instance, the optimization of the quinoline amide in Analog 3 (16w) resulted in a more than 5-fold increase in potency compared to the unsubstituted quinoline analog.[7]
Caption: Key structural modifications influencing ALK5 inhibitory potency.
Experimental Protocols: Assessing In Vitro Efficacy
To ensure the reliability and reproducibility of the efficacy data, standardized and validated experimental protocols are essential. The following provides an overview of a typical workflow for evaluating the in vitro efficacy of novel ALK5 inhibitors.
ALK5 Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of ALK5. A common method is a radiometric assay that quantifies the transfer of a radiolabeled phosphate from ATP to a substrate peptide.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the recombinant human ALK5 enzyme to the desired concentration in kinase assay buffer.
-
Prepare a solution of the substrate peptide and [γ-³³P]-ATP in kinase assay buffer.
-
-
Reaction Setup:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the diluted ALK5 enzyme to each well.
-
Initiate the reaction by adding the substrate/[γ-³³P]-ATP solution.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer a portion of the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat to remove unincorporated [γ-³³P]-ATP.
-
Measure the radioactivity on the filter mat using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control (DMSO only).
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for a typical ALK5 biochemical kinase assay.
Cell-Based TGF-β Signaling Inhibition Assay
This assay assesses the ability of a compound to inhibit the TGF-β signaling pathway within a cellular context. A common method utilizes a luciferase reporter gene under the control of a Smad-responsive promoter.
Step-by-Step Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HaCaT keratinocytes) in appropriate media.
-
Co-transfect the cells with a Smad-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
-
Compound Treatment and Stimulation:
-
Seed the transfected cells into a 96-well plate.
-
Treat the cells with the test compound at various concentrations for 1-2 hours.
-
Stimulate the cells with a known concentration of TGF-β1.
-
-
Incubation:
-
Incubate the cells for 16-24 hours to allow for luciferase expression.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of TGF-β-induced luciferase expression for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of potent and selective kinase inhibitors, particularly targeting ALK5. The available data clearly demonstrates that systematic modification of this core structure, especially at the carboxylic acid position, can lead to compounds with nanomolar potency in both biochemical and cell-based assays.
Future research in this area should focus on several key aspects:
-
Expansion of the Analog Library: A more comprehensive exploration of substitutions on both the pyrazole and tetrahydropyran rings is warranted to further refine the SAR.
-
In Vivo Efficacy Studies: Promising lead compounds with potent in vitro activity should be advanced into preclinical in vivo models of fibrosis and cancer to evaluate their therapeutic efficacy, pharmacokinetics, and safety profiles.
-
Selectivity Profiling: A broader kinase selectivity profiling of the most potent analogs is crucial to ensure their target specificity and minimize potential off-target effects.
By pursuing these avenues of research, the full therapeutic potential of this exciting class of pyrazole derivatives can be realized, ultimately leading to the development of novel and effective treatments for a range of debilitating diseases.
References
- 1. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Assays for Measuring TGFβ Growth Stimulation and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Robust Validation of Pyrazole-Based Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] Its prevalence is a double-edged sword; while it offers a versatile framework for potent and selective inhibitors, it also necessitates a rigorous, multi-faceted validation cascade to distinguish true, on-target activity from a litany of potential artifacts. This guide provides an in-depth, experience-driven framework for validating in vitro results for pyrazole derivatives, using a case study approach centered on a hypothetical inhibitor, PZ-45 , targeting the p38α mitogen-activated protein kinase (MAPK).[1][3][4]
The journey from a primary screening "hit" to a validated lead compound is paved with critical experiments designed to build confidence. Each step serves not only to confirm activity but also to eliminate common false positives that plague early-stage drug discovery.
The Validation Gauntlet: A Step-by-Step Workflow
True validation is a process of systematic verification and falsification. The goal is to build an unshakeable case for a compound's specific, intended mechanism of action. This workflow represents a logical progression from initial discovery to comprehensive cellular characterization.
Caption: A comprehensive workflow for validating pyrazole kinase inhibitors.
The Primary Screen: Identifying the "Hit"
The first step is a high-throughput screen to identify compounds that inhibit p38α. A common and robust choice is a luminescence-based assay that measures ADP production, a universal product of kinase reactions.
Featured Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced.[5][6] The assay is performed in two steps: first, remaining ATP is depleted, and second, the ADP is converted back to ATP, which is then used to generate a light signal via a luciferase reaction.[6][7][8] This method is less susceptible to interference from fluorescent compounds compared to fluorescence-based readouts.[5]
Experimental Protocol: ADP-Glo™ p38α Inhibition Assay
-
Reaction Setup : In a 384-well plate, combine recombinant human p38α enzyme, its specific substrate peptide (e.g., ATF2), and ATP at its Kₘ concentration.
-
Compound Addition : Add PZ-45 across a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 50 µM). Include a known p38α inhibitor (e.g., Doramapimod) as a positive control and DMSO as a negative control.[1]
-
Kinase Reaction : Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.
-
ATP Depletion : Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any unconsumed ATP.[9] Incubate for 40 minutes.[9]
-
ADP Detection : Add Kinase Detection Reagent, which converts the ADP produced into ATP and provides the luciferase/luciferin components to generate a luminescent signal.[8][9] Incubate for 30-60 minutes.[9]
-
Data Acquisition : Measure luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.
-
Analysis : Plot the luminescence signal against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.
Orthogonal Validation: Is the Hit Real?
A hit from a single assay is not proof. An orthogonal assay —one that uses a different detection technology and principle—is essential to confirm the result and rule out assay-specific artifacts.[10][11][12] For kinase inhibitors, a biophysical method that directly measures binding, rather than enzymatic turnover, is an excellent choice.
Featured Method: Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, measures the thermal stability of a protein. The binding of a ligand, like PZ-45, typically stabilizes the protein, leading to an increase in its melting temperature (Tₘ). This provides direct evidence of a physical interaction between the compound and the target protein.
Experimental Protocol: p38α DSF Assay
-
Reagent Preparation : In a 96-well PCR plate, mix recombinant p38α protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Compound Addition : Add PZ-45 (at a fixed concentration, e.g., 10 µM) or DMSO vehicle control.
-
Thermal Denaturation : Place the plate in a real-time PCR instrument. Apply a thermal gradient, increasing the temperature from 25°C to 95°C in small increments.
-
Data Acquisition : Measure the fluorescence at each temperature increment. As the protein unfolds, the dye binds, and fluorescence increases.
-
Analysis : Plot fluorescence versus temperature to generate a melting curve. The peak of the first derivative of this curve corresponds to the Tₘ. A positive shift in Tₘ in the presence of PZ-45 compared to the DMSO control confirms binding.
Counter-Screening: Ruling Out Deception
Many compounds appear active in biochemical assays due to non-specific mechanisms or direct interference with the assay technology.[13] It is critical to proactively screen for these behaviors.
A. Assay Interference (Autofluorescence)
If the primary screen were fluorescence-based, PZ-45 would need to be checked for intrinsic fluorescence.[14][15][16][17]
-
Causality: Compounds that fluoresce at the same wavelengths used for assay detection can create a false positive signal.[14][15]
-
Protocol: Run the assay as described previously but omit the fluorescent probe or enzyme. A signal generated by the compound alone indicates autofluorescence. Using a red-shifted fluorophore can often mitigate this issue.[16]
B. Promiscuous Inhibition via Aggregation
At micromolar concentrations, some small molecules form colloidal aggregates that non-specifically inhibit enzymes by sequestering them.[18][19][20][21] This is a notorious source of false positives.[18][19]
-
Causality: Aggregates are thought to inhibit enzymes by partially unfolding them upon adsorption to the aggregate surface.[18][19][22]
-
Protocol: A key diagnostic is to repeat the primary inhibition assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity of PZ-45 is significantly reduced, it is likely acting as an aggregator. True inhibitors are typically unaffected by detergent.
Cellular Target Engagement: Does it Work in a Living System?
Biochemical activity is essential, but therapeutically irrelevant if the compound cannot engage its target in the complex environment of a live cell. Cellular target engagement assays bridge this critical gap.
Featured Assay: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay measures compound binding to a target protein in live cells.[23][24][25] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (the donor) and a cell-permeable fluorescent tracer that binds to the same target (the acceptor).[23][26][27] A test compound that enters the cell and binds the target will displace the tracer, leading to a loss of BRET signal.[26]
Experimental Protocol: p38α NanoBRET™ Assay
-
Cell Preparation : Transiently transfect HEK293 cells with a plasmid encoding for a p38α-NanoLuc® fusion protein.
-
Assay Plating : Plate the transfected cells into a 96-well, white-bottom plate.
-
Compound and Tracer Addition : Treat the cells with varying concentrations of PZ-45, followed by the addition of a specific, cell-permeable fluorescent p38α tracer at a pre-determined concentration.
-
Substrate Addition : Add the NanoLuc® substrate to generate the donor luminescence signal.
-
Data Acquisition : Immediately measure both the donor (e.g., 460nm) and acceptor (e.g., 618nm) emission signals.
-
Analysis : Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio with increasing concentrations of PZ-45 indicates competitive displacement of the tracer and confirms intracellular target engagement. Plot the BRET ratio against compound concentration to determine a cellular EC₅₀.
Alternative Method: Cellular Thermal Shift Assay (CETSA)
CETSA is another powerful technique to confirm intracellular target engagement.[28][29][30][31] The principle is the same as DSF: ligand binding stabilizes the target protein against heat-induced denaturation, but here the experiment is performed in intact cells or cell lysates.[28][29][31]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Pathway Modulation: Does Target Engagement Have a Functional Consequence?
Confirming that PZ-45 binds p38α in cells is a major milestone. The final step is to demonstrate that this binding event leads to the expected biological outcome: inhibition of the p38α signaling pathway.
Featured Method: Western Blot for Phospho-Substrates
p38α is a kinase; its function is to phosphorylate downstream substrate proteins. A direct way to measure its inhibition is to quantify the phosphorylation status of a known substrate, such as MAPK-activated protein kinase 2 (MK2).
Caption: Simplified p38α MAPK signaling pathway.
Experimental Protocol: Phospho-MK2 Western Blot
-
Cell Culture and Stimulation : Culture a relevant cell line (e.g., THP-1 monocytes) and treat with PZ-45 for 1-2 hours. Then, stimulate the cells with a known p38α activator, such as Lipopolysaccharide (LPS), for 15-30 minutes to induce MK2 phosphorylation.
-
Lysis : Harvest the cells and prepare whole-cell lysates using a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[32][33]
-
Protein Quantification : Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer : Separate the protein lysates by gel electrophoresis and transfer them to a PVDF membrane.[32][34]
-
Immunoblotting : Block the membrane (e.g., with BSA in TBST, as milk can interfere with phospho-antibodies) and probe with a primary antibody specific for phosphorylated MK2 (p-MK2).[32][33] Subsequently, strip and re-probe the same membrane for total MK2 and a loading control (e.g., GAPDH) to ensure the observed effects are not due to changes in total protein levels.
-
Detection and Analysis : Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands. A dose-dependent decrease in the p-MK2 signal in PZ-45-treated cells confirms functional inhibition of the p38α pathway.
Selectivity Profiling: Is the Inhibitor Specific?
Most kinase inhibitors are not perfectly specific. Understanding the off-target profile of PZ-45 is crucial for interpreting biological data and predicting potential toxicities.
-
Causality: The ATP-binding pocket is highly conserved across the human kinome. An inhibitor designed for one kinase may bind to many others, leading to unintended biological effects.
-
Methodology: The most direct way to assess selectivity is to screen the compound against a large panel of recombinant kinases (e.g., a "kinome scan" of >400 kinases).[35][36][37][38] The data is typically reported as percent inhibition at a fixed concentration (e.g., 1 µM) or as IC₅₀/Kᵢ values for any kinases that are significantly inhibited. This provides a comprehensive map of the compound's selectivity profile.
Data Summary and Interpretation
A robust validation campaign generates a wealth of data. Summarizing this information in a clear, comparative table is essential for decision-making.
| Parameter | PZ-45 (Hypothetical Data) | Doramapimod (Control) | Rationale & Interpretation |
| Primary Screen IC₅₀ (ADP-Glo) | 75 nM | 50 nM | Confirms potent biochemical inhibition of p38α enzyme activity. |
| Orthogonal Binding (DSF ΔTₘ) | +5.2 °C | +6.1 °C | Verifies direct physical binding to the p38α protein, ruling out activity-based artifacts. |
| Aggregation Test (IC₅₀ Shift) | No Shift | No Shift | Demonstrates that inhibition is not due to non-specific colloidal aggregation. |
| Cellular Target Engagement EC₅₀ (NanoBRET) | 250 nM | 180 nM | Confirms the compound can penetrate cells and bind to p38α in a physiological context. |
| Pathway Inhibition IC₅₀ (p-MK2 Western) | 310 nM | 225 nM | Shows that target engagement translates to functional inhibition of the downstream signaling pathway. |
| Kinase Selectivity (S-Score at 1µM) | 0.05 (Highly Selective) | 0.04 (Highly Selective) | Quantifies specificity across the kinome, indicating a low likelihood of broad off-target effects. |
Conclusion
The validation of a pyrazole-based kinase inhibitor is a rigorous, evidence-based process. By systematically progressing through biochemical confirmation, cellular target engagement, and functional pathway modulation, while simultaneously ruling out common artifacts, researchers can build a high-confidence data package. This disciplined approach, which relies on orthogonal assays and a deep understanding of potential pitfalls, is the only reliable way to ensure that an in vitro "hit" represents a genuine, mechanistically sound starting point for further drug development.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazoloheteroaryls: novel p38alpha MAP kinase inhibiting scaffolds with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 6. bmglabtech.com [bmglabtech.com]
- 7. ulab360.com [ulab360.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 14. benchchem.com [benchchem.com]
- 15. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Identification and prediction of promiscuous aggregating inhibitors among known drugs. | Semantic Scholar [semanticscholar.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Promiscuous aggregate-based inhibitors promote enzyme unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 24. news-medical.net [news-medical.net]
- 25. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 26. researchgate.net [researchgate.net]
- 27. NanoBRET — SGC-UNC [sgc-unc.org]
- 28. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. bio-protocol.org [bio-protocol.org]
- 32. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 33. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 34. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 35. academic.oup.com [academic.oup.com]
- 36. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Kinase Selectivity Profiling System: General Panel Protocol [promega.kr]
- 38. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of the Pyrazole-Tetrahydropyran Scaffold
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its versatile biological activities.[1][2] Its five-membered aromatic ring, with two adjacent nitrogen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities, making it a highly effective core for designing inhibitors against various biological targets, particularly protein kinases.[1][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising, yet underexplored, chemical series: pyrazole-tetrahydropyran derivatives.
The incorporation of a tetrahydropyran (THP) ring into pyrazole-based structures is a strategic design choice aimed at enhancing pharmacokinetic properties, such as bioavailability and metabolic stability.[4] The THP moiety can also serve as a protecting group during synthesis, allowing for selective functionalization of the pyrazole core.[4] This guide will dissect the SAR of this hybrid scaffold, offering insights into the rational design of novel therapeutics.
The Pyrazole-Tetrahydropyran Scaffold: A Structural Overview
The core structure of the pyrazole-tetrahydropyran series consists of a pyrazole ring linked to a tetrahydropyran ring. The linkage can be through a direct bond or a linker atom/group, and the position of attachment on both rings can vary, leading to a wide chemical space for exploration.
Figure 1: General structure of the pyrazole-tetrahydropyran scaffold, highlighting key positions for substitution.
Synthetic Strategies
The synthesis of pyrazole-tetrahydropyran derivatives can be achieved through several established methods for pyrazole synthesis. A common and versatile approach is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] The tetrahydropyran moiety can be introduced either before or after the formation of the pyrazole ring.
Experimental Protocol: General Synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole Derivatives
-
Synthesis of the Hydrazine Precursor:
-
Start with the commercially available 2-bromotetrahydropyran.
-
React 2-bromotetrahydropyran with hydrazine hydrate in a suitable solvent like ethanol at room temperature to form (tetrahydro-2H-pyran-2-yl)hydrazine.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated and purified using column chromatography.
-
-
Cyclocondensation to form the Pyrazole Ring:
-
The synthesized (tetrahydro-2H-pyran-2-yl)hydrazine is then reacted with a suitable 1,3-dicarbonyl compound. The choice of the 1,3-dicarbonyl will determine the substituents at the C3 and C5 positions of the pyrazole ring.
-
The reaction is typically carried out in a protic solvent like ethanol or acetic acid, often with catalytic amounts of acid.
-
The reaction mixture is refluxed for several hours until the starting materials are consumed (monitored by TLC).
-
The resulting 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole derivative is then isolated, purified by recrystallization or column chromatography, and its structure confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
-
Figure 2: General synthetic workflow for pyrazole-tetrahydropyran derivatives.
Structure-Activity Relationship (SAR) Analysis
The biological activity of the pyrazole-tetrahydropyran series is highly dependent on the nature and position of substituents on both the pyrazole and tetrahydropyran rings.
SAR of the Pyrazole Core
The pyrazole ring is often the key pharmacophore that interacts with the target protein. In the context of kinase inhibition, different positions on the pyrazole ring play distinct roles:
-
N1-Position: The substituent at the N1 position often dictates the overall orientation of the molecule in the binding pocket. The tetrahydropyran ring at this position can influence solubility and metabolic stability. In some cases, N-alkylation of the pyrazole nitrogen can modulate compound polarity and brain penetration.[6]
-
C3-Position: Substituents at the C3 position can be directed towards the solvent-exposed region of the binding pocket. This position is ideal for introducing groups that can enhance solubility or provide additional interactions with the protein surface.
-
C4-Position: The C4 position is often a key point for substitution to modulate potency and selectivity. For many kinase inhibitors, a small substituent or no substitution at C4 is preferred to avoid steric clashes.[6] However, in some cases, substitution at this position can lead to interactions with specific residues in the target protein.
-
C5-Position: Substituents at the C5 position often play a crucial role in anchoring the molecule in the ATP-binding pocket of kinases, frequently forming hydrogen bonds with the hinge region. Aromatic or heteroaromatic rings are common substituents at this position.
| Position | General Role in Kinase Inhibition | Favorable Substituents (Examples) | Rationale |
| N1 | Modulates physicochemical properties and orientation. | Tetrahydropyran, small alkyl groups, substituted phenyl rings. | Influences solubility, metabolic stability, and can fill hydrophobic pockets.[4][6] |
| C3 | Interacts with solvent-exposed region. | Amides, sulfonamides, small heterocycles. | Can improve solubility and provide additional binding interactions. |
| C4 | Fine-tunes potency and selectivity. | H, small alkyl, halogen. | Often a sterically constrained position; small groups are generally preferred.[6] |
| C5 | Hinge-binding region interaction. | Pyridine, pyrimidine, substituted phenyl rings. | Forms critical hydrogen bonds with the kinase hinge region.[6] |
SAR of the Tetrahydropyran Moiety
The tetrahydropyran ring is more than just a bulky N1-substituent; it offers several opportunities for SAR exploration:
-
Improved Pharmacokinetics: The THP ring generally increases the polarity and aqueous solubility of the parent pyrazole, which can lead to improved pharmacokinetic properties.[4]
-
Metabolic Stability: While the THP ring can improve overall metabolic stability, it can also be a site of metabolism itself. The position and nature of substituents on the THP ring can be modified to block metabolic hotspots.
-
Conformational Rigidity and Vectorial Projection: The chair conformation of the THP ring can provide a degree of conformational rigidity, which can be advantageous for binding affinity. Substituents on the THP ring can be projected in specific vectors to probe for additional interactions with the target protein.
| Modification on THP Ring | Potential Impact | Rationale |
| Hydroxylation | Increased solubility, potential for H-bonding. | Introduces a polar group and a hydrogen bond donor/acceptor. |
| Alkylation | Increased lipophilicity, potential for hydrophobic interactions. | Can fill small hydrophobic pockets near the N1-substituent. |
| Fluorination | Increased metabolic stability, altered electronics. | Can block sites of metabolism and modulate pKa. |
Case Study: Pyrazole-based Kinase Inhibitors
While a direct SAR study of a simple pyrazole-tetrahydropyran series is not extensively documented in a single publication, we can infer the potential SAR by examining related classes of inhibitors. For instance, in the development of Janus Kinase (JAK) inhibitors, the pyrazole core is a common feature.[7] Ruxolitinib, an approved JAK1/2 inhibitor, features a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine core.[8] The SAR of this and other pyrazole-based kinase inhibitors consistently highlights the importance of the pyrazole's N-H for hinge binding (or a suitable bioisostere) and the C3/C5 positions for achieving potency and selectivity.[1]
Figure 3: Logical relationship of SAR considerations for the pyrazole-tetrahydropyran scaffold.
Conclusion and Future Directions
The pyrazole-tetrahydropyran scaffold represents a promising area for the discovery of novel therapeutics. The well-established importance of the pyrazole core in interacting with a multitude of biological targets, combined with the potential for the tetrahydropyran moiety to confer favorable pharmacokinetic properties, makes this an attractive series for further investigation.
Future research should focus on the systematic exploration of the SAR of this series against specific targets of interest, such as kinases, by synthesizing and evaluating libraries of compounds with diverse substitutions on both the pyrazole and tetrahydropyran rings. Such studies will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academicstrive.com [academicstrive.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-amine (1216165-35-3) for sale [vulcanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic Acid
In the landscape of pharmaceutical development, the purity and potency of an active pharmaceutical ingredient (API) are paramount. For novel entities such as 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid, a key intermediate in the synthesis of various therapeutic agents, robust and reliable analytical methods are the bedrock of quality control and regulatory compliance. This guide provides an in-depth comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS)—for the quantification of this pyrazole carboxylic acid derivative. Through a detailed cross-validation study, we will explore the performance of each method, offering researchers, scientists, and drug development professionals a comprehensive framework for selecting the most appropriate analytical strategy for their specific needs.
The principles of analytical method validation are well-established and are comprehensively detailed in the guidelines from the International Council for Harmonisation (ICH), specifically the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[1][2][3][4] These guidelines provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose. Cross-validation, as defined by the ICH, is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[5][6][7][8] This is particularly crucial when methods are transferred between laboratories or when a new, more advanced method is intended to replace an existing one.
This guide will present a hypothetical yet realistic cross-validation study comparing a traditional HPLC-UV method with a modern UHPLC-MS/MS method for the analysis of this compound. The experimental protocols, comparative data, and their interpretation will be presented to provide a practical understanding of the strengths and limitations of each technique.
Experimental Design and Methodologies
The cross-validation study was designed to assess the key validation parameters for both the HPLC-UV and UHPLC-MS/MS methods as stipulated by ICH Q2(R1).[2][3][9] These parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
Experimental Workflow
The overall workflow for the cross-validation study is depicted in the following diagram:
Caption: Workflow for the cross-validation of HPLC-UV and UHPLC-MS/MS methods.
Protocol 1: HPLC-UV Method
This method represents a standard approach for routine quality control analysis.
1. Sample Preparation:
-
A stock solution of this compound (1 mg/mL) was prepared in methanol.
-
Calibration standards were prepared by serial dilution of the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Quality control (QC) samples were prepared at three concentration levels: 5 µg/mL (Low QC), 50 µg/mL (Mid QC), and 90 µg/mL (High QC).
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid in water and methanol (20:80 v/v).[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.
Protocol 2: UHPLC-MS/MS Method
This method offers higher sensitivity and selectivity, which is often required for trace-level analysis and in complex matrices.
1. Sample Preparation:
-
A stock solution of this compound (1 mg/mL) was prepared in acetonitrile.
-
Calibration standards were prepared by serial dilution of the stock solution with 50:50 acetonitrile:water to concentrations ranging from 0.1 ng/mL to 1000 ng/mL.
-
QC samples were prepared at three concentration levels: 1 ng/mL (Low QC), 100 ng/mL (Mid QC), and 800 ng/mL (High QC).
2. UHPLC Conditions:
-
Column: C18 reverse-phase column (2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate to 5% B for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode. The negative ion mode is often suitable for carboxylic acids, detecting the [M-H]⁻ ion.[11][12]
-
Multiple Reaction Monitoring (MRM): The precursor ion (Q1) for this compound (m/z 195.08) and a suitable product ion (Q3) were monitored.
-
Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).
Comparative Performance Data
The following tables summarize the hypothetical, yet representative, data obtained from the cross-validation study.
Table 1: Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
| Parameter | HPLC-UV Method | UHPLC-MS/MS Method |
| Peak Purity (Diode Array Detector) | Pass | Not Applicable |
| Resolution from Impurities | > 2.0 | > 2.0 |
| Mass Spectral Confirmation | Not Applicable | Confirmed by specific MRM transition |
| Interference from Blank | No significant peaks at the retention time of the analyte | No significant signal in the MRM channel of the analyte |
Interpretation: Both methods demonstrated good specificity. The UHPLC-MS/MS method, by its nature, offers higher specificity due to the monitoring of a specific precursor-to-product ion transition, making it less susceptible to interference from co-eluting impurities that do not share the same mass transition.
Table 2: Linearity and Range
Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte.
| Parameter | HPLC-UV Method | UHPLC-MS/MS Method |
| Range | 1 µg/mL - 100 µg/mL | 0.1 ng/mL - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Regression Equation | y = mx + c | y = mx + c |
| Residual Plot | Random distribution | Random distribution |
Interpretation: Both methods exhibited excellent linearity over their respective ranges. The UHPLC-MS/MS method demonstrated a significantly wider dynamic range and much lower limits of quantification, making it suitable for a broader range of applications, including trace analysis.
Table 3: Accuracy
Accuracy is the closeness of test results to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a blank matrix.
| QC Level | HPLC-UV Method (% Recovery) | UHPLC-MS/MS Method (% Recovery) | Acceptance Criteria |
| Low QC | 98.5% | 101.2% | 98.0% - 102.0% |
| Mid QC | 100.2% | 99.5% | 98.0% - 102.0% |
| High QC | 99.1% | 98.9% | 98.0% - 102.0% |
Interpretation: Both methods demonstrated a high degree of accuracy, with recovery values well within the acceptable limits. This indicates that both methods are capable of providing accurate quantitative results.
Table 4: Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
| Parameter | HPLC-UV Method (% RSD) | UHPLC-MS/MS Method (% RSD) | Acceptance Criteria |
| Repeatability (n=6) | < 1.0% | < 1.5% | ≤ 2.0% |
| Intermediate Precision (inter-day, n=6) | < 1.5% | < 2.0% | ≤ 3.0% |
Interpretation: Both methods showed excellent precision, with Relative Standard Deviation (RSD) values well below the typical acceptance criteria. This indicates that both methods are highly reproducible.
Table 5: Detection and Quantitation Limits
The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
| Parameter | HPLC-UV Method | UHPLC-MS/MS Method |
| LOD | 0.3 µg/mL | 0.03 ng/mL |
| LOQ | 1.0 µg/mL | 0.1 ng/mL |
Interpretation: The UHPLC-MS/MS method is significantly more sensitive than the HPLC-UV method, with LOD and LOQ values approximately four orders of magnitude lower. This superior sensitivity is a key advantage of mass spectrometric detection.[13][14]
Discussion and Conclusion
The cross-validation study demonstrates that both the HPLC-UV and UHPLC-MS/MS methods are suitable for the quantitative analysis of this compound, with both methods meeting the acceptance criteria for specificity, linearity, accuracy, and precision as outlined in the ICH guidelines.
The choice between the two methods will ultimately depend on the specific application:
-
HPLC-UV: This method is robust, reliable, and cost-effective, making it an excellent choice for routine quality control testing where high sample throughput and low cost per analysis are important. It is well-suited for the analysis of bulk API and formulated products where the concentration of the analyte is relatively high.
-
UHPLC-MS/MS: This method offers superior sensitivity and selectivity. It is the preferred method for applications requiring trace-level quantification, such as impurity profiling, metabolite identification, and pharmacokinetic studies. The higher specificity of MS/MS detection also makes it more suitable for the analysis of complex sample matrices where the risk of interference is high.
References
- 1. ICH Official web site : ICH [ich.org]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. e-b-f.eu [e-b-f.eu]
- 7. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. ijcpa.in [ijcpa.in]
- 11. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
in vivo validation of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid activity
An In-Depth Technical Guide to the In Vivo Validation of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic Acid and Its Comparative Efficacy
A Senior Application Scientist's Comparative Guide
The carboxylic acid group is a common feature in many therapeutic agents, often contributing to the molecule's pharmacophore.[5] However, it can also present challenges such as metabolic instability and limited membrane permeability.[5][6] The unique combination of a pyrazole core, a tetrahydropyran substituent, and a carboxylic acid functional group in our compound of interest suggests a potential for novel pharmacological activity, warranting a thorough preclinical evaluation.
Hypothesized Mechanism of Action and Therapeutic Indication
Based on the extensive literature on pyrazole derivatives, a primary therapeutic hypothesis for this compound is its potential as an anti-inflammatory agent.[1][3][7] Many pyrazole-containing compounds exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the prostaglandin synthesis pathway. This guide will therefore focus on validating the anti-inflammatory and analgesic properties of this compound.
As a basis for comparison, we will use Indomethacin, a well-characterized nonsteroidal anti-inflammatory drug (NSAID) frequently employed as a reference in preclinical studies.[3]
Comparative In Vivo Efficacy Assessment
To objectively evaluate the anti-inflammatory activity of this compound, a series of robust and validated animal models will be employed.
Acute Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic and reliable method for screening acute anti-inflammatory activity.[7][8]
-
Animal Model: Male Wistar rats (180-220 g) will be used.
-
Acclimatization: Animals will be acclimatized for one week under standard laboratory conditions (22 ± 2 °C, 12 h light/dark cycle) with free access to food and water.
-
Grouping: Rats will be randomly divided into the following groups (n=6 per group):
-
Vehicle Control (0.5% Carboxymethyl cellulose, p.o.)
-
This compound (10 mg/kg, p.o.)
-
This compound (20 mg/kg, p.o.)
-
Indomethacin (10 mg/kg, p.o.)
-
-
Dosing: The test compound and vehicle will be administered orally one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% w/v carrageenan solution in sterile saline will be injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume will be measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema will be calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
The following table summarizes the expected outcomes from this study.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 | - |
| This compound | 10 | 0.55 | 35.3% |
| This compound | 20 | 0.38 | 55.3% |
| Indomethacin | 10 | 0.42 | 50.6% |
Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
This model is used to evaluate peripheral analgesic activity.
-
Animal Model: Swiss albino mice (20-25 g) of either sex will be used.
-
Grouping and Dosing: Similar grouping and dosing protocols as the paw edema model will be followed.
-
Induction of Writhing: Thirty minutes after drug administration, mice will be injected intraperitoneally with 0.6% v/v acetic acid solution (10 mL/kg).
-
Observation: The number of writhes (abdominal constrictions) will be counted for 20 minutes, starting 5 minutes after the acetic acid injection.
-
Calculation of Inhibition: The percentage inhibition of writhing will be calculated.
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes | % Inhibition of Writhing |
| Vehicle Control | - | 35.2 | - |
| This compound | 10 | 22.5 | 36.1% |
| This compound | 20 | 15.8 | 55.1% |
| Indomethacin | 10 | 18.1 | 48.6% |
Visualizing the Experimental Workflow and Underlying Pathway
To provide a clear visual representation of our experimental design and the targeted biological pathway, the following diagrams have been generated.
Caption: A streamlined workflow for the in vivo validation process.
Caption: The targeted prostaglandin synthesis pathway.
Discussion and Future Directions
The proposed in vivo validation framework provides a robust initial assessment of the anti-inflammatory and analgesic potential of this compound. The hypothetical data suggests a dose-dependent efficacy comparable to, and at higher doses potentially exceeding, that of Indomethacin.
Further studies would be essential to build a comprehensive preclinical profile. These would include:
-
Dose-response studies to determine the ED50.
-
Chronic inflammation models , such as adjuvant-induced arthritis in rats.
-
Mechanism of action studies , including in vitro COX-1/COX-2 inhibition assays to determine selectivity.
-
Pharmacokinetic and toxicity studies to evaluate the drug's ADMET profile.
The presence of the tetrahydropyran moiety is of particular interest, as it may influence the compound's solubility, metabolic stability, and overall pharmacokinetic properties.[9][10] A thorough investigation of these parameters will be crucial for the further development of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. | Semantic Scholar [semanticscholar.org]
- 7. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 | Benchchem [benchchem.com]
- 10. Tetrahydro-2H-pyran-4-carboxylic acid | 5337-03-1 | FT43995 [biosynth.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid. As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposal. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance within your laboratory.
Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, the hazard assessment and subsequent disposal procedures are based on a conservative approach, using safety data from structurally similar compounds and general principles of laboratory chemical waste management.[1][2] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.
Part 1: Hazard Profile and Risk Assessment
To establish a safe disposal plan, we must first understand the potential hazards. By examining the constituent parts of the molecule—a pyrazole carboxylic acid and a tetrahydropyran ring—we can infer a likely hazard profile from available data on analogous compounds. This "surrogate" approach ensures a high margin of safety.[1]
The compound should be handled as a potentially hazardous substance. The primary hazards are likely associated with its pyrazole and carboxylic acid functionalities.[3][4] Based on data for closely related molecules, the compound should be treated as a skin, eye, and respiratory irritant.[5][6][7][8]
| Hazard Category | Finding from Analogous Compounds | Supporting Compounds & Citations |
| Skin Irritation | Causes skin irritation. | 1H-Pyrazole-4-carboxylic acid[7][8], Tetrahydro-2H-pyran-4-carboxylic acid[6][9], 4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid[5] |
| Eye Irritation | Causes serious eye irritation. | 1H-Pyrazole-4-carboxylic acid[7][8], Tetrahydro-2H-pyran-4-carboxylic acid[6][9], 4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid[5] |
| Respiratory Irritation | May cause respiratory irritation. | 1H-Pyrazole-4-carboxylic acid[7][8], Tetrahydro-2H-pyran-4-carboxylic acid[6][9], 4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-3-carboxylic acid[5] |
| Incompatible Materials | Strong oxidizing agents, Strong bases. | Tetrahydro-2H-pyran-4-carboxylic acid[6][9] |
Part 2: Essential Safety and Spill Management
Before handling the chemical for disposal, ensure all appropriate safety measures are in place.
Personal Protective Equipment (PPE)
Based on the potential for skin, eye, and respiratory irritation, the following PPE is mandatory when handling the compound or its waste:
-
Chemical-resistant gloves (e.g., nitrile).[1]
-
Safety goggles or safety glasses with side shields.[1]
-
Standard laboratory coat .[1]
-
Work in a well-ventilated area , preferably within a chemical fume hood, especially when handling the solid powder to avoid dust inhalation.[5][11]
Spill Response Protocol
In the event of a small spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Alert Personnel: Immediately notify colleagues in the area.[12]
-
Isolate the Area: Restrict access to the spill location.
-
Don PPE: Wear the appropriate PPE as described above.
-
Contain and Absorb:
-
Collect Waste: Scoop the absorbent material into a designated hazardous waste container.[13]
-
Decontaminate: Clean the spill area with soap and water, and wipe down with a damp paper towel. Place all cleaning materials into the hazardous waste container.[13]
-
Report: Report the spill to your laboratory supervisor and EHS department according to your institution's policy.
Part 3: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the proper disposal of this compound, from the point of generation to final collection.
Step 1: Waste Minimization
The most effective disposal strategy begins with waste minimization. Before starting any experiment, carefully plan to reduce waste generation by ordering and using the smallest necessary quantity of the chemical.[14][15]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[16]
-
Dedicated Waste Stream: Collect waste containing this compound in a dedicated container. Do not mix it with other waste streams unless explicitly permitted by your EHS department.[1]
-
Avoid Incompatibles: As a carboxylic acid, this compound can react with bases. Ensure the waste container is free from and stored away from incompatible materials, particularly strong bases and strong oxidizing agents.[6][9][17]
-
Segregate by Form:
-
Solid Waste: Collect un-used reagent or contaminated solids in a designated solid waste container.[16]
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a liquid waste container. Segregate halogenated and non-halogenated solvent waste streams as per your facility's protocol.[3][16]
-
Contaminated Materials: Any grossly contaminated items like gloves, weigh boats, or absorbent pads should be placed in the solid waste container.[1]
-
Step 3: Containerization
The integrity of the waste container is paramount for safe storage.
-
Compatibility: Use a container made of a chemically compatible material (e.g., high-density polyethylene - HDPE) with a secure, leak-proof screw-top cap.[17][18][19] Acids should never be stored in steel containers.[17]
-
Condition: The container must be in good condition, free from cracks or deterioration.[17]
-
Headspace: Do not fill the container to more than 90% capacity. Leaving at least one inch of headspace allows for vapor expansion and prevents spills.[17][19]
Step 4: Labeling
Proper labeling is a critical regulatory requirement and essential for safety. As soon as the first particle of waste is added, the container must be clearly labeled.[11]
-
The label must include:
-
The full chemical name: "this compound" .[2]
-
An accurate list of all constituents and their approximate concentrations if in solution.[3]
-
The associated hazards (e.g., "Irritant," "Causes Skin and Eye Irritation").[11]
-
The "Accumulation Start Date" (the date the first waste was added).[3][11]
-
The name of the Principal Investigator and the specific laboratory location.[3][11]
Step 5: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[14][17][20]
-
Location: The SAA must be located within the laboratory where the waste is generated.[14]
-
Secondary Containment: Store the waste container within a secondary containment unit, such as a chemical-resistant tray or bin, capable of holding 110% of the volume of the largest container.[3][18] This prevents the spread of material in case of a leak.
-
Container Closure: Keep the waste container securely capped at all times, except when adding waste.[10][17] This prevents the release of vapors and protects the container's contents.
-
Inspection: The SAA must be inspected weekly for any signs of leakage or container deterioration.[17]
Step 6: Arranging for Final Disposal
The final step is the transfer of the waste to trained professionals for disposal.
-
Request Pickup: Once the waste container is full (or reaches the maximum accumulation time limit set by your institution, often 90 days to one year), follow your institution's established procedure to request a pickup from the EHS department.[1][11][19]
-
Professional Disposal: The ultimate disposal of this compound should be handled by a licensed professional waste disposal company arranged by your EHS office.[1] The most common and recommended method for such organic compounds is high-temperature incineration at an approved facility.[1]
Disposal Workflow Diagram
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.com [capotchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. vumc.org [vumc.org]
- 11. benchchem.com [benchchem.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. cdn.ymaws.com [cdn.ymaws.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. Laboratory Waste Disposal: A Quick Overview [emsllcusa.com]
- 16. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 18. danielshealth.com [danielshealth.com]
- 19. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 20. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
